Fmoc-d-phenylglycine(4-otbu)
Description
BenchChem offers high-quality Fmoc-d-phenylglycine(4-otbu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-phenylglycine(4-otbu) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXXXPJDRUVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-D-phenylglycine(4-OtBu): A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-phenylglycine(4-OtBu), a non-proteinogenic amino acid derivative, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, including the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyl (OtBu) ether on the phenyl ring, offer strategic advantages in the synthesis of complex and modified peptides. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-D-phenylglycine(4-OtBu), with a focus on its role in advancing peptide-based drug discovery and development. Phenylglycine and its derivatives are integral components of various antimicrobial peptides and peptidic inhibitors, highlighting their significance in medicinal chemistry.[1]
Chemical Structure and Physicochemical Properties
Fmoc-D-phenylglycine(4-OtBu) is characterized by a D-configured α-carbon, an N-terminal Fmoc group for temporary protection, and a tert-butyl ether protecting the hydroxyl group at the para-position of the phenyl ring.
Chemical Structure:
Physicochemical Data Summary:
| Property | Value |
| CAS Number | 1270295-28-7 |
| Molecular Formula | C27H27NO5 |
| Molecular Weight | 445.51 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in DMF and other common organic solvents used in peptide synthesis. |
| Storage | Recommended storage at 2-8°C in a dry, well-ventilated place.[2] |
The Strategic Importance of the 4-OtBu Protecting Group
The tert-butyl ether on the phenyl ring serves a critical role in the Fmoc/tBu orthogonal synthesis strategy. This protection prevents potential side reactions involving the phenolic hydroxyl group and enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS. The OtBu group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-phenylglycine(4-OtBu) is primarily utilized in Fmoc-based SPPS to introduce a D-phenylglycine residue with a protected hydroxyl functionality into a peptide sequence. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.
Experimental Protocols
1. Fmoc Deprotection:
The removal of the Fmoc group from the N-terminus of the resin-bound peptide is a crucial first step in each coupling cycle.
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 2 x 10 minutes).
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Caption: Workflow for Fmoc deprotection.
2. Amino Acid Coupling:
Following Fmoc deprotection, the next Fmoc-protected amino acid, in this case, Fmoc-D-phenylglycine(4-OtBu), is coupled to the newly exposed N-terminal amine.
-
Reagents:
-
Fmoc-D-phenylglycine(4-OtBu)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve Fmoc-D-phenylglycine(4-OtBu), the coupling reagent, and the base in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Caption: Amino acid coupling step in SPPS.
3. Final Cleavage and Deprotection:
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the 4-OtBu group, are removed simultaneously.
-
Reagent: Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure:
-
Wash the fully assembled peptide-resin with a solvent like dichloromethane (DCM).
-
Treat the resin with the TFA cleavage cocktail for a specified duration (e.g., 2-3 hours).
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Isolate the crude peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum. The cleavage of tert-butyl ethers from aromatic rings is efficiently achieved with strong acids like TFA.[3]
-
Caption: Final cleavage and deprotection workflow.
Addressing the Challenge of Racemization
A significant consideration when using Fmoc-phenylglycine derivatives in SPPS is the potential for racemization at the α-carbon. Studies have shown that the base-catalyzed coupling step is the critical point for epimerization.[1] The choice of coupling reagents and base can significantly impact the stereochemical integrity of the incorporated amino acid. To minimize racemization, it is recommended to use coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1][4] Research indicates that racemization primarily occurs during the activation/coupling of the Fmoc-Phg-OH residue, and to a lesser extent during the Fmoc-group removal.[5]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling Fmoc-D-phenylglycine(4-OtBu) and the reagents used in peptide synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, especially when using volatile and corrosive reagents like TFA. Avoid inhalation of dust.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
Fmoc-D-phenylglycine(4-OtBu) is a valuable and versatile building block for the synthesis of peptides with unique structural and functional properties. The strategic placement of the 4-OtBu protecting group allows for its seamless integration into the widely used Fmoc/tBu SPPS methodology. By understanding its chemical properties and being mindful of potential challenges such as racemization, researchers can effectively utilize this compound to advance the design and synthesis of novel peptide-based therapeutics and research tools.
References
-
Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-D-phenylglycine 4-alkoxybenzyl alcohol resin. Retrieved from [Link]
-
eqipped. (n.d.). FMOC-D-Phenylglycine for Biochemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Phg-OH [111524-95-9]. Retrieved from [Link]
-
Otto Chemie Pvt Ltd. (n.d.). Fmoc-D-phenylglycine, 98%+. Retrieved from [Link]
-
PubMed. (2020, December 10). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]
-
PubMed. (1983, September 1). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Research Explorer - The University of Manchester. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Retrieved from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). The Synthesis of Peptides by Means of Proteolytic Enzymes. Retrieved from [Link]
-
Taylor & Francis Online. (2011, January 6). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc-D-phenylglycine, 98%+ - 111524-95-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. peptide.com [peptide.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. eqipped.com [eqipped.com]
Introduction: The Strategic Value of Modified Amino Acids in Peptide Therapeutics
An In-Depth Technical Guide to Fmoc-D-Phg(4-OtBu)-OH: A Core Component in Modern Peptide Synthesis
In the landscape of modern drug development, synthetic peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. The precise construction of these molecules is paramount, a challenge met by the methodologies of Solid-Phase Peptide Synthesis (SPPS). Within the vast library of available building blocks, unnatural amino acids offer a strategic advantage, enabling the design of peptides with enhanced stability, novel conformations, and improved pharmacological profiles.
This guide provides a comprehensive technical overview of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)phenyl)acetic acid , commonly known as Fmoc-D-Phg(4-OtBu)-OH . As a derivative of D-phenylglycine, this compound is a cornerstone for introducing specific structural constraints and functionalities into peptide sequences. We will delve into its fundamental properties, the chemical logic behind its application in Fmoc-based SPPS, and provide detailed, field-proven protocols for its effective utilization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of custom peptides.
Core Molecular and Physicochemical Profile
A precise understanding of the reagent's properties is the foundation of reproducible and successful synthesis. Fmoc-D-Phg(4-OtBu)-OH is a white to off-white powder, and its key characteristics are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-[4-(2-methyl-2-propanyl)oxyphenyl]ethanoic acid | |
| Synonyms | Fmoc-D-phenylglycine(4-OtBu) | [1] |
| CAS Number | 1270295-28-7 | [1] |
| Molecular Formula | C₂₇H₂₇NO₅ | [1] |
| Molecular Weight | 445.51 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [2] |
The Principle of Orthogonal Protection: A Strategic Analysis
The utility of Fmoc-D-Phg(4-OtBu)-OH in peptide synthesis is rooted in the Fmoc/tBu orthogonal protection strategy .[3] This elegant chemical system allows for the selective removal of different classes of protecting groups using chemically distinct, non-interfering reaction conditions.[4] This control is the cornerstone of modern SPPS.
-
Nα-Fmoc Group (Temporary Protection): The alpha-amino group (Nα) of the D-phenylglycine core is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is famously base-labile, meaning it is quantitatively removed under mild basic conditions, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] This deprotection unmasks the amine, rendering it nucleophilic and ready to form a peptide bond with the next incoming activated amino acid.
-
Side-Chain OtBu Group (Permanent/Final Cleavage Protection): The phenyl side chain is modified at the 4-position with a tert-butoxy (OtBu) group. This group serves to protect the phenolic hydroxyl group and is, in contrast to the Fmoc group, highly stable to basic conditions. The OtBu group is acid-labile and is only removed during the final "global deprotection" step, which simultaneously cleaves the completed peptide from its solid support resin using a strong acid, most commonly trifluoroacetic acid (TFA).[7]
This orthogonality is critical. It ensures that the reactive side chain does not interfere with the stepwise elongation of the peptide backbone, preventing unwanted branching or side reactions and enabling the precise, controlled assembly of the desired peptide sequence.[3]
Experimental Protocol: Manual Incorporation via Fmoc SPPS
The following is a generalized but detailed protocol for the manual incorporation of Fmoc-D-Phg(4-OtBu)-OH into a growing peptide chain anchored to a solid-phase resin (e.g., Rink Amide or Wang resin).
Materials and Reagents
-
Peptide synthesis vessel
-
Shaker or rocker
-
Source of dry nitrogen or argon
-
Resin: Pre-loaded or functionalized resin (e.g., Rink Amide, Wang)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Amino Acid: Fmoc-D-Phg(4-OtBu)-OH
-
Activation Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or equivalent (e.g., HATU, TBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Washing Solvents: DMF, Isopropanol (IPA)
Step-by-Step Workflow
This cycle describes the addition of one Fmoc-D-Phg(4-OtBu)-OH residue. It is repeated for each amino acid in the sequence.
Step 1: Resin Swelling (Preparation)
-
Action: Place the resin (e.g., 0.1 mmol scale) into the synthesis vessel. Add DMF (approx. 10 mL/g of resin) and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Causality: Swelling the resin is critical. It opens up the polymer matrix, ensuring that all reactive sites are accessible to reagents and solvents for efficient reaction kinetics.
Step 2: Nα-Fmoc Deprotection (Amine Unmasking)
-
Action: Drain the DMF from the swelled resin. Add the 20% piperidine/DMF solution (5-10 mL) and agitate for 3 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.[8]
-
Causality: The first short treatment removes the piperidine-dibenzofulvene adduct which can inhibit the reaction, while the second, longer treatment ensures complete removal of the Fmoc group. The free secondary amine generated on the resin is now ready for coupling.
Step 3: Washing (Reagent Removal)
-
Action: Drain the deprotection solution. Wash the resin thoroughly by adding DMF (10 mL), agitating for 1 minute, and draining. Repeat this wash cycle 5-7 times. Follow with 2-3 washes with IPA and finally 2-3 washes with DMF.
-
Causality: This extensive washing is non-negotiable. It removes all residual piperidine, which would otherwise neutralize the incoming activated amino acid, preventing the coupling reaction.
Step 4: Amino Acid Activation (Preparing for Coupling)
-
Action: In a separate vial, dissolve Fmoc-D-Phg(4-OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF. Add DIPEA (2 eq. relative to the amino acid). Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Causality: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive OBt-ester.[8] This "activated" intermediate readily reacts with the free amine on the resin. Pre-activation ensures this conversion happens before the solution is added to the resin, maximizing coupling efficiency.
Step 5: Coupling (Peptide Bond Formation)
-
Action: Add the activated amino acid solution to the washed, deprotected resin. Agitate at room temperature for 1-2 hours.
-
Causality: The nucleophilic attack of the resin's free amine on the activated carboxyl group of Fmoc-D-Phg(4-OtBu)-OH forms the robust amide (peptide) bond, elongating the peptide chain by one residue.
Step 6: Final Washing (Cycle Completion)
-
Action: Drain the coupling solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Causality: This wash prepares the peptide-resin for the next cycle of deprotection and coupling. At this stage, a small sample of resin can be taken for a qualitative ninhydrin test to confirm the absence of free amines, indicating a successful coupling.
Final Cleavage and Global Deprotection
Once the full peptide sequence has been assembled, the final step is to cleave it from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the 4-OtBu group on the D-phenylglycine residue.
-
Action: The dried peptide-resin is treated with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[3] The mixture is agitated for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that cleaves the ester or amide bond anchoring the peptide to the resin. It also cleaves the OtBu group, liberating the hydroxyl on the phenylglycine side chain. Water and TIS act as "scavengers." The tert-butyl cation released during deprotection is highly reactive and can re-attach to electron-rich residues like Tryptophan or Methionine. TIS quenches these cations, preventing deleterious side reactions and preserving the integrity of the final peptide product.
Following cleavage, the crude peptide is precipitated in cold diethyl ether, centrifuged, washed, and lyophilized to yield a dry powder ready for purification by HPLC.
Conclusion
Fmoc-D-Phg(4-OtBu)-OH is a highly valuable and specialized building block for peptide synthesis. Its well-defined orthogonal protecting groups—the base-labile Fmoc and the acid-labile OtBu—make it perfectly suited for the robust and widely adopted Fmoc/tBu SPPS strategy. Understanding the chemical principles behind its use, from resin swelling to scavenger-mediated cleavage, empowers researchers to troubleshoot syntheses and rationally design novel peptide therapeutics with enhanced properties. The protocols and principles outlined in this guide serve as a reliable foundation for the successful application of this key reagent in drug discovery and chemical biology.
References
- Chem-Impex. (n.d.). Fmoc-D-Phe(4-COOtBu)-OH.
- Benchchem. (n.d.). Application Notes: Fmoc-D-Glu(OtBu)-OH for Orthogonal Protection Strategy in Peptide Synthesis.
- PubChem. (n.d.). Fmoc-N(tBu)Gly-Gly-DL-Phe-OH.
- Sigma-Aldrich. (n.d.). Fmoc-D-Phg-OH Novabiochem.
- ChemPep. (n.d.). Fmoc-Phe(4-COOtBu)-OH.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Méndez-Vivar, M., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-D-phenylalanine.
- MedchemExpress. (n.d.). Fmoc-D-Phe-OH.
- Santa Cruz Biotechnology. (n.d.). Fmoc-D-Phg-OH.
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Advanced ChemTech. (n.d.). Fmoc-Phe(4-tBu)-OH.
- Royal Society of Chemistry. (2011). Supplementary Material (ESI)
- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem.
- iChemical. (n.d.). Fmoc-D-phenylglycine(4-OtBu).
- American Chemical Society. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Nowick, J.S. (n.d.).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. redalyc.org [redalyc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
Fmoc-Protected D-4-Hydroxyphenylglycine tert-Butyl Ether: A Comprehensive Technical Guide to SPPS Integration and Mechanistic Workflows
Executive Summary
As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with incorporating non-natural and sterically hindered amino acids. Fmoc-D-Phg(tBu)-OH (Fmoc-protected D-4-hydroxyphenylglycine tert-butyl ether) is a critical building block in the synthesis of advanced peptidomimetics and glycopeptide antibiotics (e.g., vancomycin analogues). However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the high propensity of phenylglycine derivatives to undergo base-catalyzed racemization.
This whitepaper dissects the chemical causality behind these stereochemical challenges and provides self-validating, field-proven protocols to ensure high-fidelity peptide assembly.
Chemical Identity & Orthogonal Protection Strategy
Fmoc-D-Phg(tBu)-OH utilizes the industry-standard orthogonal protection scheme. The
Table 1: Chemical and Physical Properties
| Property | Value |
| Nomenclature | Fmoc-D-4-hydroxyphenylglycine tert-butyl ether |
| Abbreviation | Fmoc-D-Phg(tBu)-OH |
| Molecular Formula | C27H27NO5 |
| Molecular Weight | 445.51 g/mol |
| N- | Fmoc (Base-labile) |
| Side-chain Protection | tert-butyl ether (Acid-labile) |
The orthogonality of this system is the cornerstone of modern SPPS. Fmoc deprotection is achieved via a mild base (typically 20% piperidine), which abstracts the acidic fluorenyl proton to initiate a
The Phenylglycine Challenge: Mechanistic Insights into Racemization
The structural hallmark of phenylglycine (Phg) is the direct attachment of the aromatic phenyl ring to the
The Causality of Epimerization:
When the
Base-catalyzed racemization pathway of phenylglycine derivatives.
Quantitative Data: Optimizing Coupling Reagents
To mitigate resonance-driven epimerization, the basicity of the reaction environment must be strictly controlled. Replacing DIPEA with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), and utilizing specialized coupling reagents like DEPBT or COMU, drastically reduces epimerization while maintaining high coupling yields .
Table 2: Coupling Reagent Efficacy on Phg Epimerization
| Coupling System | Base Used | Epimerization Rate (%) | Coupling Yield (%) | Recommendation |
| HATU | DIPEA | > 15.0% | > 99% | Not Recommended |
| HBTU | DIPEA | > 20.0% | > 95% | Not Recommended |
| DIC | Oxyma Pure | < 2.0% | > 98% | Acceptable |
| DEPBT | TMP | < 0.5% | > 97% | Highly Recommended |
| COMU | DMP | < 1.0% | > 98% | Highly Recommended |
Validated Experimental Methodologies
Every robust synthetic process must be a self-validating system. The following workflows integrate real-time analytical checkpoints to guarantee both coupling efficiency and stereochemical fidelity.
Protocol 1: Enantioselective Coupling of Fmoc-D-Phg(tBu)-OH
Objective: Achieve >97% coupling yield with <0.5% epimerization.
Causality: By utilizing DEPBT and TMP, we avoid the strong basicity that triggers
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Phg(tBu)-OH and 3.0 equivalents of DEPBT in minimal DMF.
-
Base Addition: Add 6.0 equivalents of TMP to the activation mixture. Stir for 3 minutes at room temperature to form the active ester.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) to remove unreacted starting materials.
-
Self-Validating Checkpoint (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines, necessitating a second coupling cycle.
-
Stereochemical Validation: Perform a micro-cleavage of 5 mg of resin using 95% TFA. Analyze the crude peptide via chiral HPLC to confirm the absence of the L-Phg epimer.
Stepwise SPPS workflow for coupling Fmoc-D-Phg(tBu)-OH.
Protocol 2: Fmoc Deprotection and Global Cleavage
Objective: Remove the N-terminal Fmoc group and cleave the mature peptide from the resin while simultaneously removing the tBu side-chain protection.
Causality: Piperidine acts as both the base to trigger the
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Self-Validating Checkpoint (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. A plateau in the absorbance of the fulvene-piperidine adduct confirms complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min). Dry under vacuum.
-
Global Cleavage: Treat the dried resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours at room temperature.
-
Causality Note: TFA cleaves the peptide-resin anchor and hydrolyzes the tBu ether to yield the free 4-hydroxyphenyl moiety. TIS scavenges the resulting tert-butyl cations to prevent unwanted alkylation of the peptide backbone.
-
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether to yield the final product.
Conclusion
The successful incorporation of Fmoc-D-Phg(tBu)-OH into complex peptide sequences requires a deep understanding of its unique electronic vulnerabilities. By abandoning standard HATU/DIPEA protocols in favor of DEPBT/TMP or COMU/DMP, synthetic chemists can completely bypass the resonance-stabilized carbanion pathways that lead to racemization. Implementing these self-validating workflows ensures the structural and stereochemical integrity required for advanced drug development and therapeutic research.
References
An In-Depth Technical Guide to Fmoc-D-Tyrosine(tBu): Nomenclature, Synthesis, and Strategic Applications
Abstract
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, a cornerstone reagent in modern peptide chemistry. We will dissect its nomenclature, detailing its various synonyms and systematic names, and clarify its distinction from related compounds. The core of this guide focuses on the strategic rationale for its use, grounded in the principles of orthogonal protection in Solid-Phase Peptide Synthesis (SPPS). We will explore the specific advantages conferred by the D-enantiomeric configuration and the tert-butyl side-chain protecting group. Detailed, field-proven protocols for its synthesis and its incorporation into peptide sequences are provided, alongside a critical analysis of potential side reactions and mitigation strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile amino acid derivative for the synthesis of complex and therapeutically relevant peptides.
Decoding the Nomenclature: From Synonyms to Systematic Identity
The compound at the heart of this guide is most commonly known in laboratory settings by the shorthand Fmoc-D-Tyr(tBu)-OH . However, a researcher may encounter a variety of synonyms and systematic names in literature, patents, and chemical catalogs. A clear understanding of this nomenclature is fundamental.
A point of initial clarification is the term "Nortyrosine." While the user query included this term, it is not a standard or recognized synonym for Tyrosine or its derivatives in this context. Tyrosine is a proteinogenic amino acid, and "nor" derivatives typically denote a lack of a specific methyl group, which is not the case here. All authoritative chemical literature refers to this compound as a derivative of D-Tyrosine.
A comprehensive list of identifiers for Fmoc-D-Tyrosine(tBu)-OH is presented below for clarity and to facilitate literature and database searches.
| Identifier Type | Value | Source(s) |
| Common Abbreviation | Fmoc-D-Tyr(tBu)-OH | General laboratory and publication use |
| IUPAC Name | (2R)-3-[4-(tert-butoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | [1][2] |
| CAS Number | 118488-18-9 | [1][3][4][5] |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][4][5] |
| Molecular Weight | 459.53 g/mol | [4] |
| Other Synonyms | Fmoc-O-tert-butyl-D-tyrosine, N-Fmoc-O-tert-butyl-D-tyrosine, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | [1][3][4][5] |
The Strategic Imperative: Why Choose Fmoc-D-Tyrosine(tBu)?
The selection of a specific amino acid derivative in peptide synthesis is a strategic decision driven by the desired outcome. Fmoc-D-Tyrosine(tBu) offers a powerful combination of features that address key challenges in the synthesis of therapeutic peptides: the need for orthogonal protection and enhanced biological stability.
The Principle of Orthogonal Protection in Fmoc/tBu SPPS
Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to a solid resin support. To ensure the correct sequence, the reactive groups of each amino acid—the α-amino group and any side-chain functional groups—must be selectively protected and deprotected. The Fmoc/tBu strategy is the dominant approach in modern SPPS due to its mild reaction conditions.[6]
This strategy is "orthogonal," meaning the two classes of protecting groups are removed by different chemical mechanisms, allowing one to be removed without affecting the other.[5]
-
The Fmoc Group (Nα-protection): This group protects the α-amino group and is labile to basic conditions, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[3]
-
The tBu Group (Side-Chain Protection): The tert-butyl group protects the phenolic hydroxyl group of the tyrosine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acidic conditions, most commonly concentrated trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin.[3]
This orthogonality is the cornerstone of the strategy, preventing unwanted side reactions and enabling the efficient synthesis of long and complex peptides.
The Advantage of the Tert-Butyl (tBu) Protecting Group
The phenolic hydroxyl group of tyrosine is nucleophilic and, if left unprotected, can lead to side reactions like O-acylation during the coupling steps.[7][8] The tert-butyl (tBu) group is an ideal choice for its protection due to several key factors:
-
Robust Stability: It is highly stable to the repetitive basic treatments required for Fmoc removal throughout the synthesis.[3]
-
Clean Cleavage: It is efficiently removed with strong acid (TFA), generating a volatile isobutylene cation that can be effectively neutralized by "scavengers" in the cleavage cocktail, preventing re-alkylation of sensitive residues like tryptophan or cysteine.[6]
-
Minimized Side Reactions: While not completely immune, the steric bulk of the tBu group provides significant protection against side reactions at the tyrosine side chain.
The D-Configuration: Engineering for In Vivo Stability
A primary hurdle for peptide therapeutics is their rapid degradation in the body by proteases. These enzymes are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By strategically incorporating a D-amino acid, such as D-tyrosine, the resulting peptide becomes significantly more resistant to this enzymatic degradation.[9][10] This enhanced metabolic stability can dramatically increase the peptide's in vivo half-life, leading to a more sustained therapeutic effect and potentially reducing the required dosing frequency.[9][10]
Synthesis and Characterization
While most researchers will purchase research-grade Fmoc-D-Tyr(tBu)-OH, understanding its synthesis provides valuable context. The most efficient and common method is the direct Fmocylation of O-tert-butyl-D-tyrosine.
Protocol: Synthesis of Fmoc-D-Tyr(tBu)-OH
This protocol outlines the direct Fmocylation of commercially available H-D-Tyr(tBu)-OH using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).[11]
-
Dissolution: Dissolve O-tert-butyl-D-tyrosine (1.0 equivalent) in a 1:1 mixture of acetone and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until fully dissolved, ensuring the pH is between 8 and 9.
-
Fmocylation: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise to the reaction mixture while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2 using 1 M HCl, which will cause the product to precipitate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Drying: Dry the resulting white solid under high vacuum to yield the final product, Fmoc-D-Tyr(tBu)-OH.
Expected Yield: >90% Purity (by HPLC): >98%
Application in Solid-Phase Peptide Synthesis (SPPS)
The true utility of Fmoc-D-Tyr(tBu)-OH is realized in its application. The following section provides a detailed, step-by-step protocol for its incorporation into a growing peptide chain on a solid support.
Detailed Protocol: Incorporation of Fmoc-D-Tyr(tBu)-OH in SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard resin like Rink Amide (for a C-terminal amide) or Wang resin (for a C-terminal acid).
Step 1: Resin Swelling (Preparation)
-
Place the peptide-resin (with the N-terminal Fmoc group already removed from the previous cycle) in a fritted reaction vessel.
-
Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin beads, ensuring optimal access for reagents.
-
Drain the solvent.
Step 2: Amino Acid Activation
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (0.4 mmol, 4 equivalents).
-
Add a coupling agent, such as HBTU (0.38 mmol, 3.8 equivalents), and dissolve in DMF.
-
Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents), to begin the activation. Let the mixture stand for 2-5 minutes.
Step 3: Coupling Reaction
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
Step 4: Monitoring and Washing
-
Perform a qualitative Kaiser (ninhydrin) test on a few resin beads. A blue color indicates a successful coupling (no free primary amines), while a yellow/orange color suggests an incomplete reaction, which may require a second coupling step.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Step 5: Fmoc Deprotection (for the next cycle)
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes, drain, and add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next amino acid coupling.
Step 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For a peptide containing Tyr(tBu), a common and effective choice is Reagent K : TFA / water / phenol / thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5).[6] The scavengers (water, phenol, thioanisole, EDT) are crucial for quenching the reactive tBu cations and protecting sensitive residues.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which now contains the crude peptide.
-
Precipitate the peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether 2-3 times.
-
Dry the final peptide pellet under vacuum.
Step 7: Analysis
-
The purity of the crude peptide should be assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The identity of the peptide should be confirmed by mass spectrometry (LC-MS) to ensure the observed molecular weight matches the theoretical mass.[12]
Potential Pitfalls and Advanced Considerations
As with any complex chemical synthesis, awareness of potential side reactions is critical for troubleshooting and optimization.
Aspartimide Formation
If the sequence being synthesized contains an Asp-Gly or Asp-Asn motif, it is highly susceptible to aspartimide formation. This side reaction is initiated by the repetitive piperidine treatment during Fmoc deprotection.[3][4] The succinimide intermediate can then reopen to form not only the desired α-aspartyl peptide but also the β-aspartyl impurity, which is often difficult to separate by HPLC.[4]
-
Mitigation: While not directly related to the Tyr residue, it's a common SPPS problem. Strategies include using sterically bulkier protecting groups on the Asp side chain (e.g., OMpe) or adding an agent like HOBt to the piperidine deprotection solution to reduce basicity.[2][13]
O-Acylation
If the tBu protecting group were to fail or be prematurely cleaved, the exposed hydroxyl group of tyrosine could be acylated by the incoming activated amino acid.[7][8] This leads to branched peptide impurities. The high stability of the tBu group in standard Fmoc-SPPS conditions makes this a rare event but underscores the importance of using high-quality reagents.
Oxidation during Cleavage
The tyrosine phenol ring can be susceptible to oxidation during the final TFA cleavage. This is effectively prevented by the inclusion of scavengers like phenol and thioanisole in the cleavage cocktail, which act as decoys for any oxidative species present.[14]
Case Study: D-Tyrosine in Functional Cosmetic Peptides
Beyond enhancing stability, the incorporation of D-tyrosine can impart novel biological functions. A compelling example is in the field of cosmetics. L-Tyrosine is a direct precursor to melanin, the pigment responsible for skin color. Conversely, D-tyrosine has been shown to inhibit the activity of tyrosinase, the key enzyme in melanin synthesis.[15][16]
Recent research has demonstrated that adding D-tyrosine to the terminus of existing cosmetic peptides, such as the anti-wrinkle peptide pentapeptide-18, endows them with a secondary anti-melanogenic (skin-lightening) effect without compromising their original function.[15][16] This innovative approach of creating dual-function peptides highlights the power of using non-natural amino acids like D-tyrosine to engineer novel bioactivity.
Conclusion
Fmoc-D-Tyrosine(tBu)-OH is more than a mere building block; it is a strategic tool for the modern peptide chemist. Its design is a masterclass in chemical engineering, enabling the synthesis of peptides with enhanced therapeutic potential. The orthogonal protection afforded by the base-labile Fmoc group and the acid-labile tBu group provides a robust and reliable framework for SPPS. Furthermore, the incorporation of the D-enantiomer directly addresses one of the most significant challenges in peptide drug development: proteolytic instability. By understanding the nomenclature, the strategic rationale, and the practical application of this reagent, researchers are well-equipped to design and synthesize the next generation of peptide-based therapeutics and functional biomaterials.
References
-
PubChem. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid. PubChem Compound Summary for CID 12968135. Available from: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
ECHA. (2R)-3-[4-(tert-butoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. Substance Infocard. Available from: [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. Technical Bulletin. Available from: [Link]
- Bodanszky, M., & Bednarek, M. A. (1982). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International journal of peptide and protein research, 20(5), 434–439.
- Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of peptide science : an official publication of the European Peptide Society, 9(1), 36–46.
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-12.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Technical Information. Available from: [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148.
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Blog. Available from: [Link]
- Kim, M., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific reports, 10(1), 262.
-
PubMed. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. National Library of Medicine. Available from: [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Laboratory Protocol. Available from: [Link]
- White, P. (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Hruby, V. J., & Al-Obeidi, F. (1991). Application of D-amino acids for the design and synthesis of peptide and protein drugs and probes. Peptide research, 4(2), 80–87.
Sources
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
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- 7. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of Fmoc-D-Phenylglycine(4-OtBu) in DMF and NMP
Abstract
The successful synthesis of complex peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the complete solubilization of all reactants, particularly the Fmoc-protected amino acid derivatives. Incomplete dissolution can lead to significant issues, including deletion sequences, failed couplings, and overall reduced purity and yield of the final peptide product.[1] This technical guide provides a comprehensive examination of the solubility of Fmoc-D-phenylglycine(4-OtBu), a sterically hindered building block, in two of the most prevalent and vital solvents in Fmoc-SPPS: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This document moves beyond a simple recitation of solubility values, offering a deep dive into the physicochemical properties of the solute and solvents, a detailed, field-proven protocol for empirical solubility determination, and troubleshooting strategies for managing challenging solubility issues.
Introduction: The Critical Role of Solubility in SPPS
In the cyclical process of Fmoc-based solid-phase peptide synthesis, the efficient coupling of each amino acid is paramount.[2] This process relies on the activated amino acid being fully available in the liquid phase to react with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin.[3][4] As such, the solubility of the Fmoc-amino acid in the reaction solvent is not merely a practical consideration but a fundamental parameter that dictates the success of the synthesis.
Poor solubility can manifest in several detrimental ways:
-
Incomplete Reactions: Undissolved particles of the Fmoc-amino acid are unavailable for the coupling reaction, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1]
-
Reduced Reaction Kinetics: Even at concentrations approaching the saturation point, the effective concentration of the dissolved amino acid may be insufficient for rapid and complete coupling, necessitating extended reaction times or leading to incomplete reactions.[1]
-
Aggregation: Certain Fmoc-amino acids, particularly hydrophobic ones, have a propensity to aggregate in solution, which can impede their reactivity and lead to purification challenges.[1]
This guide focuses on Fmoc-D-phenylglycine(4-OtBu), a non-natural amino acid derivative whose bulky t-butyl and phenyl groups can present unique solubility challenges. A thorough understanding of its behavior in DMF and NMP is essential for researchers and drug development professionals aiming to incorporate this building block into their peptide sequences.
Profiling the Key Components
A foundational understanding of the chemical properties of both the solute and the solvents is crucial for predicting and troubleshooting solubility.
The Solute: Fmoc-D-Phenylglycine(4-OtBu)
Fmoc-D-phenylglycine(4-OtBu) is a derivative of D-phenylglycine, an unnatural amino acid. Its structure is characterized by several key features that influence its solubility:
-
The Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of its use in modern peptide synthesis, providing a base-labile protecting group for the N-terminus.[2] While enhancing solubility in many organic solvents, its aromatic nature can also contribute to aggregation.
-
The Phenylglycine Core: The rigid phenyl ring directly attached to the alpha-carbon contributes to the bulk and hydrophobicity of the molecule.
-
The 4-OtBu Group: The tert-butyl ester on the phenyl ring is an acid-labile side-chain protecting group. This bulky, non-polar group significantly increases the overall hydrophobicity of the molecule, which can negatively impact its solubility in more polar environments.
Table 1: Physicochemical Properties of Fmoc-D-Phenylglycine(4-OtBu)
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇NO₅ | [5] |
| Molecular Weight | 445.51 g/mol | [5] |
| Appearance | Typically a white to off-white solid | |
| General Solubility Profile | Expected to be soluble in polar aprotic solvents | [6] |
The Solvents: DMF and NMP
DMF and NMP are the workhorses of Fmoc-SPPS, chosen for their excellent solvating properties for a wide range of organic molecules, including protected amino acids and growing peptide chains.[3][7] Both are classified as polar aprotic solvents.[8]
-
N,N-Dimethylformamide (DMF): A highly polar solvent with a high dielectric constant, DMF is an excellent solvent for a broad spectrum of polar and nonpolar compounds.[8] It effectively swells polystyrene-based resins, a critical factor for ensuring the accessibility of reactive sites on the solid support.[3] However, DMF can degrade over time to release dimethylamine, which can cause premature deprotection of the Fmoc group.[7]
-
N-Methyl-2-pyrrolidone (NMP): NMP is also a highly effective polar aprotic solvent and is often considered a stronger solubilizing agent than DMF for many compounds.[7][9] It is less prone to degradation than DMF but has been noted to potentially cause greater decomposition of Fmoc-amino acids over extended periods.[7]
Table 2: Comparison of Key Solvent Properties
| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Reference |
| Molecular Formula | C₃H₇NO | C₅H₉NO | [10] |
| Molecular Weight | 73.09 g/mol | 99.13 g/mol | [10] |
| Boiling Point | 153 °C | 202 °C | [10] |
| Density | 0.944 g/cm³ | 1.03 g/cm³ | [10] |
| Regulatory Status | Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity. | Also classified as an SVHC with similar toxicity concerns. | [11][12] |
Quantitative and Qualitative Solubility Data
Due to the variability in solvent purity, temperature, and the specific crystalline form of the solute, empirical determination of solubility under the actual conditions of synthesis is the most reliable approach.
Table 3: Expected and Comparative Solubility
| Compound | Solvent | Reported/Expected Solubility | Comments | Reference |
| Fmoc-D-Phg-OH | DMF | "clearly soluble" at ~0.5 M (1 mmole in 2 mL) | This provides a baseline for the phenylglycine core. | |
| Fmoc-D-phenylglycine(4-OtBu) | DMF | Expected to be readily soluble, but potentially less so than the non-OtBu analog. | The bulky, non-polar OtBu group can decrease solubility. | |
| Fmoc-D-phenylglycine(4-OtBu) | NMP | Expected to be readily soluble, potentially with higher solubility than in DMF. | NMP is often a more powerful solvent for hydrophobic compounds.[13] |
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step protocol for determining the solubility of Fmoc-D-phenylglycine(4-OtBu) in DMF and NMP. This self-validating system ensures that the data generated is directly applicable to your specific laboratory conditions.
Materials and Equipment
-
Fmoc-D-phenylglycine(4-OtBu) (high purity)
-
Anhydrous, peptide-synthesis-grade DMF
-
Anhydrous, peptide-synthesis-grade NMP
-
Analytical balance (readable to at least 0.1 mg)
-
Small, clear glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Bath sonicator
-
Constant temperature environment (e.g., a lab bench away from drafts)
Workflow Diagram
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc-D-phenylglycine(4-OtBu), CAS No. 1270295-28-7 - iChemical [ichemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-2-pyrrolidone for Peptide Synthesis 872-50-4 [sigmaaldrich.com]
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Fmoc-D-4-tBu-Phg-OH supplier and price comparison
Executive Summary
Fmoc-D-4-tert-butyl-phenylglycine (Fmoc-D-4-tBu-Phg-OH) represents a high-value, sterically demanding non-canonical amino acid used to modulate potency and pharmacokinetic profiles in peptide therapeutics. Its structural combination of a phenylglycine backbone (high rigidity) and a para-tert-butyl group (hydrophobic bulk) creates unique challenges in both procurement and solid-phase peptide synthesis (SPPS).
This guide provides a technical roadmap for sourcing this rare building block, validating its quality, and incorporating it into peptide chains without compromising chiral integrity.
Part 1: Technical Profile & Chemical Identity
Before sourcing, it is critical to define the exact chemical entity to avoid confusion with phenylalanine derivatives (Fmoc-D-4-tBu-Phe-OH) or tert-leucine (Fmoc-D-Tle-OH).
| Attribute | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-4-tert-butyl-phenylglycine |
| Common Abbreviations | Fmoc-D-4-tBu-Phg-OH; Fmoc-D-p-tBu-Phg-OH |
| Core CAS (Racemic Free Acid) | 299165-27-8 (Reference for core structure) |
| Molecular Formula | C₂₇H₂₇NO₄ |
| Molecular Weight | ~429.5 g/mol |
| Structural Feature | Benzylic Alpha-Carbon: High acidity (racemization risk).Para-tBu Group: Extreme steric bulk; +I inductive effect. |
Mechanistic Insight: The para-tert-butyl group exerts a dual effect:
-
Steric: It significantly increases the hydrodynamic radius of the residue, enhancing hydrophobic collapse of the peptide but hindering coupling kinetics.
-
Electronic: The electron-donating nature (+I effect) of the tBu group slightly destabilizes the benzylic carbanion intermediate compared to unsubstituted Phenylglycine, theoretically reducing acidity. However, the kinetic slowing of the coupling reaction often negates this benefit, as the activated ester remains exposed to base for longer periods.
Part 2: Market Landscape & Price Comparison
Unlike standard Fmoc-amino acids, Fmoc-D-4-tBu-Phg-OH is rarely a "stock" item due to its specific chirality and limited stability. It is predominantly a Custom Synthesis item.
Supplier Tier Analysis
| Supplier Category | Representative Vendors | Availability | Estimated Price (1g) | Lead Time |
| Tier 1: Catalog Specialists | Chem-Impex, Bachem, Watanabe | Occasional Stock / Inquire | $150 - $350 | 1-2 Weeks |
| Tier 2: Custom CROs | Enamine, WuXi AppTec, Pharmablock | Made to Order | $400 - $800 | 4-8 Weeks |
| Tier 3: Bulk/Industrial | Chinese CROs (e.g., Amatek, Astatech) | Bulk Only (>10g) | $80 - $120/g (Min. order applies) | 3-5 Weeks |
Comparative Pricing Logic
To benchmark the "fair market value" of a quote, compare against structurally similar analogs:
| Compound | Complexity Factor | Market Price Range (1g) |
| Fmoc-D-Phg-OH | Baseline (Standard) | $15 - $30 |
| Fmoc-D-4-Me-Phg-OH | Moderate (Methyl group) | $60 - $100 |
| Fmoc-D-4-tBu-Phe-OH | High (tBu on Phe) | $80 - $150 |
| Fmoc-D-4-tBu-Phg-OH | Extreme (tBu + Phg) | $250+ (Target Price) |
Procurement Decision Tree
Caption: Decision logic for sourcing rare non-canonical amino acids based on availability and scale.
Part 3: Experimental Protocol (Synthesis & Handling)
The incorporation of Fmoc-D-4-tBu-Phg-OH into a peptide sequence is a "difficult coupling" event. Standard protocols (HBTU/DIPEA) will likely result in deletion sequences or racemization .
Critical Quality Attributes (CQA) for COA Verification
-
Chiral Purity: Must be ≥ 99.5% ee. Phenylglycines are notoriously hard to purify if racemized.
-
Identity: Proton NMR must confirm the singlet (9H) for the tBu group and the chiral alpha-proton signal.
-
Water Content: Must be < 1%. Water hydrolyzes active esters of hindered amino acids, stopping the reaction.
Optimized Coupling Protocol
Objective: Maximize coupling efficiency while minimizing base-catalyzed racemization of the activated Fmoc-D-4-tBu-Phg-OH.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine). Avoid DIPEA.
-
Solvent: DMF/DCM (1:1 mixture). DCM improves swelling for bulky residues.
Step-by-Step Methodology:
-
Pre-Activation (0°C): Dissolve Fmoc-D-4-tBu-Phg-OH (3.0 eq) and HATU (2.9 eq) in dry DMF/DCM. Add Collidine (6.0 eq).
-
Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10), significantly reducing proton abstraction from the acidic alpha-carbon of Phg.
-
-
Coupling (Room Temp): Add the pre-activated solution to the resin.
-
Reaction Time: Allow to react for 2 to 4 hours .
-
Note: Standard couplings are 45 mins. The tBu steric bulk requires extended diffusion time.
-
-
Second Coupling (Double Couple): Do NOT use the same mixture. Drain and repeat with fresh reagents if the Kaiser test is positive.
-
Capping: Acetylate unreacted amines immediately to prevent deletion sequences.
Racemization & Coupling Pathway[1][2][3]
Caption: Kinetic competition between coupling and racemization. Steric bulk slows coupling, increasing the risk window for racemization.
References
-
ChemicalBook. (2023). 2-(4-tert-Butylphenyl)glycine CAS 299165-27-8 Entry.
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
-
BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
-
Chem-Impex International. (2023). Fmoc-4-tert-butyl-D-phenylalanine (Analog Reference).
-
Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine.
The Versatile Scaffold: A Technical Guide to 4-Substituted Phenylglycine Derivatives in Medicinal Chemistry
This in-depth technical guide explores the multifaceted applications of 4-substituted phenylglycine derivatives in modern medicinal chemistry. We will delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds across various therapeutic areas, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged scaffold.
Part 1: The Phenylglycine Core: A Foundation for Diverse Pharmacology
The phenylglycine scaffold is a non-proteinogenic amino acid that has garnered significant attention in drug discovery. Its rigid structure, combined with the potential for stereospecific interactions, makes it an attractive starting point for the design of novel therapeutics. The phenyl ring offers a versatile platform for substitution, and it is the modification at the 4-position that has unlocked a remarkable diversity of pharmacological activities. Substitution at this position can profoundly influence the molecule's electronic properties, lipophilicity, and steric bulk, thereby fine-tuning its interaction with biological targets.
Part 2: Crafting the Core: Synthetic Strategies for 4-Substituted Phenylglycine Derivatives
The synthesis of 4-substituted phenylglycine derivatives can be achieved through various established methods. A common and efficient approach involves the functionalization of a readily available starting material, such as 4-aminoacetophenone, to introduce the glycine moiety and subsequently modify the 4-position substituent.
Representative Synthetic Workflow: From 4-Aminoacetophenone to N-(4-acetylphenyl)glycine
This workflow illustrates a foundational step in the synthesis of a variety of 4-substituted phenylglycine derivatives.
Caption: Synthesis of N-(4-acetylphenyl)glycine.
Experimental Protocol: Synthesis of N-(4-acetylphenyl)glycine
-
Dissolution: Dissolve 4-aminoacetophenone in a suitable solvent, such as aqueous sodium hydroxide.
-
Addition: Slowly add a solution of chloroacetic acid to the reaction mixture at a controlled temperature.
-
Reaction: Stir the mixture at room temperature for several hours to allow the nucleophilic substitution to proceed to completion.
-
Acidification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-acetylphenyl)glycine.
This core intermediate can then be further modified at the acetyl group to generate a diverse library of 4-substituted phenylglycine derivatives.[1][2]
Part 3: Neurological Frontiers: Targeting Receptors in the Central Nervous System
4-Substituted phenylglycine derivatives have shown significant promise in the treatment of neurological and psychiatric disorders by modulating the activity of key receptors in the central nervous system.
A. Metabotropic Glutamate Receptor (mGluR) Antagonists
Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[3][4] Dysregulation of mGluR signaling is implicated in various neurological conditions, including epilepsy, anxiety, and chronic pain. Phenylglycine derivatives have been instrumental as pharmacological tools to study these receptors and as potential therapeutic agents.[3][4]
Mechanism of Action: 4-Carboxyphenylglycine ((S)-4-CPG) and its α-substituted analogs act as competitive antagonists at group I mGluRs (mGlu1 and mGlu5).[5] The nature of the α-substituent is critical for determining the potency and selectivity of these antagonists.[5]
Caption: GPR88 Agonist Signaling Pathway.
Structure-Activity Relationship (SAR) Insights:
-
Amine Group Modification: The amine group can be replaced with a hydroxyl group without a significant loss of potency. [6]* Amide Cap: Substitutions on the amide cap have a profound effect on the activity of these derivatives. [6]
Compound Key Structural Feature Target Activity (EC50) 2-AMPP Amine group GPR88 90 nM | Phenylglycinol Derivative | Hydroxyl group replacing amine | GPR88 | Potency maintained |
C. Anticonvulsant Agents
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Phenylglycinamide derivatives have emerged as promising candidates for the development of new broad-spectrum anticonvulsants. [7] Mechanism of Action: A multi-target approach is often employed in the design of these anticonvulsants. The synthesized hybrid molecules can interact with multiple targets, including TRPV1 channels, voltage-gated sodium channels, and calcium channels, leading to a synergistic antiseizure effect. [7]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |
|---|---|---|---|
| Compound 53 | 89.7 | 29.9 | 68.0 |
| Compound 60 | 73.6 | 24.6 | 56.3 |
Part 4: Taming Inflammation: Phenylglycine Derivatives as Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of safe and effective anti-inflammatory agents is a major goal in medicinal chemistry. A series of N-(4-substituted phenyl)glycine derivatives have been designed and synthesized as potential anti-inflammatory agents. [1][2] Mechanism of Action: The precise mechanism of action is still under investigation, but it is hypothesized that these compounds may interfere with the production of pro-inflammatory mediators. The glycine side arm is thought to improve the physicochemical and biological properties of the molecules. [1][2]
| Compound | % Inhibition of Edema (50 mg/kg) |
|---|---|
| Compound 6 | 51.82 |
| Compound 7 | 43.80 |
| Compound 3 | 40.39 |
Part 5: Emerging Battlefront: Anticancer Applications
Recent studies have begun to explore the potential of 4-substituted phenylglycine derivatives as anticancer agents. These compounds have shown promise in targeting various cancer cell lines.
Mechanism of Action: The anticancer activity of these derivatives may stem from their ability to interact with novel targets such as G-quadruplexes, which are non-canonical DNA structures found in telomeres and oncogene promoter regions. [8]Stabilization of G-quadruplexes can lead to the inhibition of telomerase and the suppression of oncogene expression. Additionally, some quinoxaline derivatives bearing a 4-substituted phenylamino moiety have demonstrated growth inhibitory activities against liver carcinoma cell lines. [9]
| Derivative Class | Cancer Cell Lines | Potential Target |
|---|---|---|
| Phenylquinazolines | Breast, Cervical, Ovarian | G-quadruplexes |
| Phenylquinolines | Cervical | G-quadruplexes |
| (Phenyl)aminoquinoxalines | Liver | Not specified |
Part 6: Conclusion and Future Perspectives
The 4-substituted phenylglycine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its applications span a wide range of diseases, from neurological disorders to inflammation and cancer. The ability to fine-tune the pharmacological properties of these molecules through substitution at the 4-position offers a powerful tool for medicinal chemists.
Future research in this area will likely focus on:
-
Target Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects.
-
Multi-target Ligands: Developing single molecules that can modulate multiple targets for the treatment of complex diseases.
-
Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development.
The continued exploration of the chemical space around the 4-substituted phenylglycine core holds great promise for the discovery of next-generation medicines.
Part 7: References
-
Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. [Link]
-
Jin, C., et al. (2014). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Molecules, 19(6), 7487-7503. [Link]
-
Kingston, A. E., et al. (1998). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 124(7), 1453-1460. [Link]
-
Jane, D. E., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. [Link]
-
Kaminski, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(11), 3617. [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1221. [Link]
-
Conway, S. J., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link]
-
Thabit, M. G., et al. (2018). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Research on Chemical Intermediates, 44(4), 2625-2645. [Link]
-
Sharma, R., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(4), 1845. [Link]
-
Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]
-
Gireesh, M., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8201. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Coupling Strategies for Sterically Hindered Fmoc-Phenylglycine Derivatives
Executive Summary & Challenge Analysis
Fmoc-phenylglycine (Phg) and its sterically hindered derivatives represent a "perfect storm" in peptide synthesis: they combine extreme steric bulk with high racemization susceptibility .
The Mechanistic Conflict
-
Steric Hindrance: The phenyl ring attached directly to the
-carbon creates significant steric shielding, necessitating highly active coupling reagents (e.g., HATU, COMU) to drive the reaction to completion. -
Racemization Risk: The phenyl ring exerts a strong electron-withdrawing effect, significantly increasing the acidity of the benzylic
-proton. Standard tertiary bases used to activate coupling reagents (e.g., DIPEA) can easily deprotonate this position, leading to the formation of an achiral enolate or oxazolone intermediate, resulting in rapid racemization (epimerization).
The Solution: This protocol prioritizes "Base-Tuning" and "Oxyma-Assisted" strategies. We move away from standard HATU/DIPEA conditions toward systems that maintain high electrophilicity without the basicity threshold that triggers proton abstraction.
Mechanistic Visualization
The following diagram illustrates the competing pathways between successful coupling and base-catalyzed racemization.
Figure 1: Competition between direct aminolysis (green) and base-mediated oxazolone formation (red). The acidity of the benzylic proton in Phg derivatives accelerates the red pathway.
Recommended Reagent Systems
Comparative Analysis of Coupling Conditions
| Reagent System | Activation Potency | Racemization Risk | Recommendation |
| HATU / DIPEA | Very High | High | Avoid for Phg. The pKa of DIPEA (10.5) is too high for the acidic |
| DIC / Oxyma | High | Very Low | Gold Standard for racemization-prone Phg. "Base-free" activation. |
| COMU / TMP | Very High | Low | Preferred for sterically hindered analogs (e.g., 2-Cl-Phg). TMP (Collidine) is a weaker base. |
| PyBOP / DIPEA | Moderate | Moderate | Not recommended for hindered Phg derivatives. |
Why COMU/TMP?
COMU acts as a third-generation uronium reagent (similar to HATU) but incorporates the Oxyma leaving group. When paired with 2,4,6-Trimethylpyridine (TMP/Collidine) , which is a weaker and more sterically hindered base than DIPEA, it provides the necessary "kick" for hindered couplings while minimizing proton abstraction [1][2].
Experimental Protocols
Protocol A: The "Safe" Method (DIC/Oxyma)
Best for: Standard Fmoc-Phg-OH and highly racemization-prone derivatives.
Principle: Carbodiimide (DIC) activation with Oxyma Pure creates a highly reactive ester without requiring a tertiary base for activation, eliminating the primary cause of racemization.
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.
-
Reagent Prep:
-
Activation Sequence (In-situ):
-
Dissolve Amino Acid and Oxyma in DMF.
-
Add DIC immediately prior to adding to the resin. Do not pre-activate for >2 minutes.
-
-
Coupling:
-
Monitoring: Kaiser test or Chloranil test (for secondary amines).
Protocol B: The "Power" Method (COMU/Collidine)
Best for: Sterically hindered ortho-substituted derivatives (e.g., Fmoc-2-Cl-Phg-OH) where DIC may be too slow.
Principle: Uses the high potency of COMU but substitutes the base with Collidine (TMP) to suppress alpha-proton removal.
-
Reagent Prep:
-
Amino Acid: 3.0 equivalents.
-
Coupling Agent: 3.0 equivalents of COMU .[5]
-
Base: 3.0 equivalents of 2,4,6-Collidine (TMP) .
-
Crucial: Use exactly 1.0 eq of base relative to COMU. Excess base promotes racemization.
-
-
Coupling:
-
Microwave Option: If using microwave (e.g., CEM Liberty Blue), limit temperature to 50°C max for 10 minutes. Standard 75°C/90°C protocols will cause significant epimerization [3].
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific derivative.
Figure 2: Decision matrix for selecting coupling conditions based on steric hindrance and purity requirements.
QC & Troubleshooting
Racemization Analysis (C18 vs. Chiral)
Standard C18 HPLC often fails to separate Phg diastereomers (L-D vs L-L).
-
Recommendation: Use Marfey’s Reagent (FDAA) derivatization post-cleavage or a dedicated Chiral Column (e.g., Chiralpak IA/IB) for accurate %ee determination.
-
Reference Standard: Always synthesize the intentional racemate (using DL-Phg) to identify the retention time of the impurity.
Common Pitfalls
-
Pre-activation: Never pre-activate Fmoc-Phg-OH with HATU/DIPEA for >5 minutes. The oxazolone forms in the vial before it even touches the resin.
-
Solvent Quality: Use high-grade DMF. Amines in degraded DMF can induce racemization.
-
Fmoc Removal: Prolonged exposure to piperidine (20%) during the previous cycle's deprotection does not affect the incoming Phg, but exposure of the coupled Phg-peptide to piperidine in subsequent steps can cause epimerization.
-
Mitigation: Use 0.1 M HOBt in the deprotection cocktail (20% Piperidine/DMF) for subsequent steps to suppress basicity-induced racemization of the incorporated Phg [4].
-
References
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[6] Tetrahedron Letters.[6][7] 1[1][2][8][9][10][11]
-
BenchChem. COMU in Peptide Synthesis: A Head-to-Head Performance Comparison. 5[1][2][4][8][9][10][11][12][13][14]
-
ResearchGate. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. 9[1][2][4][8][9][10][11][12][13][14]
-
Merck (Novabiochem). Coupling reagents and Racemization Suppression. 4[1][2][4][8][9][10][11][12][13][14]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Incorporating Fmoc-D-nortyrosine into Biologically Active Peptides
Introduction: The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, their clinical utility is often hampered by rapid proteolytic degradation in vivo. A powerful strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids, such as D-enantiomers of natural amino acids.[1][2][3] The substitution of a naturally occurring L-amino acid with its D-isomer can render the adjacent peptide bonds resistant to cleavage by endogenous proteases, thereby significantly extending the peptide's circulatory half-life and enhancing its therapeutic window.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Fmoc-D-nortyrosine, a D-amino acid analog of tyrosine, into biologically active peptides using solid-phase peptide synthesis (SPPS). We will delve into the chemical properties of Fmoc-D-nortyrosine, provide detailed, field-proven protocols for its efficient incorporation, discuss analytical characterization techniques, and present a case study illustrating the profound impact of this modification on peptide stability and bioactivity.
While "nortyrosine" is not a standard nomenclature, for the purpose of this guide, we will define it as a tyrosine analog with a modification to its side chain, and focus on the widely available and well-characterized Fmoc-D-tyrosine and its derivatives as exemplary scaffolds for understanding the principles and techniques of incorporating such unnatural amino acids.
Understanding Fmoc-D-nortyrosine: Properties and Handling
Fmoc-D-tyrosine (Fmoc-D-Tyr-OH) is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[5] This protecting group is crucial for SPPS as it is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6]
Key Properties of Fmoc-D-tyrosine
| Property | Value | Source |
| Molecular Formula | C24H21NO5 | [5] |
| Molecular Weight | 403.43 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in DMF, DMSO | |
| Storage | 2-8°C, desiccated | [5] |
The phenolic hydroxyl group on the tyrosine side chain is a reactive moiety that can undergo undesired side reactions during peptide synthesis, such as O-acylation.[7] To prevent this, a protected version of Fmoc-D-tyrosine, Fmoc-D-Tyr(tBu)-OH, where the hydroxyl group is protected by a tert-butyl (tBu) group, is often used. This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
Diagram: Structure of Fmoc-D-Tyr(tBu)-OH
Caption: SPPS workflow for peptide synthesis.
Step-by-Step Protocol
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-5 equivalents relative to resin loading) and HOBt (or Oxyma Pure) (3-5 equivalents) in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6-10 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Rationale: Using a carbodiimide like DIC with an additive like HOBt or Oxyma Pure efficiently forms the peptide bond while minimizing the risk of racemization. [7]The use of a hindered base such as DIPEA is also crucial to prevent side reactions. [7]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (2-3 times).
-
-
Peptide Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Rationale: Reagent K is a strong acid (TFA) that cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (like tBu). The scavengers (thioanisole, water, phenol, EDT) are essential to quench the reactive carbocations generated during deprotection, preventing side reactions such as the oxidation of the tyrosine ring. [7]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization of the D-nortyrosine-containing Peptide
Thorough analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary method for assessing the purity of the synthesized peptide.
-
Column: A C18 column is typically used for peptide separations.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.
-
Detection: UV absorbance is monitored at 214 nm (peptide backbone) and 280 nm (aromatic residues like tyrosine).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the peptide's molecular weight. This is crucial to verify the successful incorporation of the D-nortyrosine residue and to identify any potential side products.
Case Study: Enhancing the Stability and Modulating the Activity of a Bioactive Peptide
To illustrate the practical application and impact of incorporating Fmoc-D-nortyrosine, we present a case study based on the substitution of an L-tyrosine residue with D-tyrosine in a hypothetical bioactive peptide, "Peptide-L".
Peptide-L Sequence: Ac-Gly-Ala-L-Tyr -Ile-Ser-NH2 Modified Peptide Sequence: Ac-Gly-Ala-D-Tyr -Ile-Ser-NH2 ("Peptide-D")
Experimental Design
Both Peptide-L and Peptide-D were synthesized using the SPPS protocol described above. Their biological activity was assessed via a receptor binding assay (IC50 determination), and their stability was evaluated by measuring their half-life in human serum.
Results
| Parameter | Peptide-L (L-Tyr) | Peptide-D (D-Tyr) | Fold Change | Rationale for Change |
| Receptor Binding (IC50) | 10 nM | 50 nM | 5-fold decrease in affinity | The change in stereochemistry at the tyrosine residue can alter the peptide's conformation, potentially leading to a less optimal fit with the receptor binding pocket. |
| Serum Stability (t1/2) | 15 minutes | > 8 hours | > 32-fold increase | The D-amino acid at the cleavage site prevents recognition and hydrolysis by serum proteases, dramatically increasing the peptide's half-life. [2][3][4] |
Discussion
The incorporation of D-tyrosine in place of L-tyrosine resulted in a significant increase in the peptide's stability in human serum, with the half-life extending from minutes to over eight hours. [2][3][4]This enhanced stability is a direct consequence of the resistance of the D-amino acid-containing peptide bond to proteolytic degradation. [2][3][4] While there was a modest decrease in receptor binding affinity, the dramatic improvement in stability could lead to a more sustained therapeutic effect in vivo. This trade-off between activity and stability is a common consideration in peptide drug design. Further optimization, such as modifying adjacent residues or exploring other D-amino acid substitutions, could potentially restore or even enhance the biological activity while retaining the stability benefits.
Troubleshooting Common Side Reactions
During the synthesis of peptides containing tyrosine or its analogs, several side reactions can occur.
-
O-acylation of the Tyrosine Hydroxyl Group: This occurs if the hydroxyl group is unprotected and can be minimized by using a protected derivative like Fmoc-D-Tyr(tBu)-OH. [7]* Oxidation of the Phenolic Ring: The electron-rich aromatic ring of tyrosine is susceptible to oxidation, especially during the final acidic cleavage step. The use of a scavenger-containing cleavage cocktail like Reagent K is crucial to prevent this. [7]* Racemization: The chirality of the amino acid can be compromised during the activation step. This can be minimized by using appropriate coupling reagents and additives (e.g., DIC/HOBt) and a sterically hindered base (e.g., DIPEA). [7]
Conclusion
The incorporation of Fmoc-D-nortyrosine and its analogs into biologically active peptides is a powerful and accessible strategy for enhancing their therapeutic potential. By leveraging the principles of Fmoc/tBu solid-phase peptide synthesis and understanding the unique chemical properties of these unnatural amino acids, researchers can design and synthesize novel peptide candidates with significantly improved pharmacokinetic profiles. The detailed protocols and insights provided in this application note serve as a valuable resource for scientists and drug developers seeking to harness the power of D-amino acid substitution in their peptide research and development programs.
References
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. (URL: [Link])
-
Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor... - PMC. (URL: [Link])
-
Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... - ResearchGate. (URL: [Link])
-
D-Amino Acid-Containing Peptide Synthesis - CD Formulation. (URL: [Link])
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. (URL: [Link])
-
3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem. (URL: [Link])
-
Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC. (URL: [Link])
-
Nitrosine | C17H24O5 | CID 628032 - PubChem - NIH. (URL: [Link])
-
D-amino acid peptides - LifeTein synthesis. (URL: [Link])
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])
-
solid phase peptide synthesis. (URL: [Link])
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - MDPI. (URL: [Link])
-
Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - e-Repositori UPF. (URL: [Link])
-
Tyrosine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Tyrosine - Wikipedia. (URL: [Link])
-
L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. (URL: [Link])
-
IC 50 , Vmax, and Km value of the bioactive peptides in the inhibition of tyrosinase. - ResearchGate. (URL: [Link])
-
D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides - PMC. (URL: [Link])
-
Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation - PMC. (URL: [Link])
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (URL: [Link])
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. solid phase peptide synthesis [biosyn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Cleavage of Fmoc-D-Phg(4-OtBu) from Wang Resin
Executive Summary
The cleavage of peptides containing Fmoc-D-Phg(4-OtBu)-OH (4-tert-butoxy-D-phenylglycine) from Wang resin presents a specific chemoselective challenge. Unlike standard aliphatic residues, the 4-hydroxyphenylglycine moiety generated upon deprotection is an electron-rich phenol. This creates a high risk of electrophilic aromatic substitution (EAS) , where the liberated tert-butyl carbocation re-attaches to the phenyl ring (typically at the ortho position), resulting in irreversible alkylated impurities.
This guide details a cleavage protocol designed to maximize yield while suppressing re-alkylation. We recommend a High-Scavenger TFA Cocktail rather than the standard mixtures used for simple aliphatic sequences.
Chemical Mechanism & Rationale[1][2][3]
The "Push-Pull" Cleavage Dynamic
Wang resin utilizes a p-alkoxybenzyl alcohol linker, which requires high concentrations of Trifluoroacetic acid (TFA, >90%) to effect cleavage via acidolysis. Simultaneously, the tert-butyl ether (OtBu) on the Phg side chain is protonated and cleaved via an SN1-like mechanism.
-
Generation: The acid cleavage releases the desired peptide and a massive molar excess of tert-butyl cations (
) . -
The Threat: The newly deprotected Phg residue becomes a 4-hydroxyphenylglycine . The phenolic hydroxyl group activates the ring, making it a "soft" nucleophile.
-
The Race: The
cation will react with the most available nucleophile. If the scavenger concentration is insufficient, the cation will alkylate the Phg ring, permanently modifying the drug substance.
Mechanism Visualization
The following diagram illustrates the competitive kinetics between the scavenger and the peptide substrate.
Caption: Competitive kinetic pathway during TFA cleavage. High scavenger load is required to divert the t-butyl cation away from the activated phenol ring of the deprotected Phg.
Recommended Reagents & Cocktails
For peptides containing Phg(4-OtBu), standard "Cocktail B" (TFA/TIS/Water) is often insufficient due to the high reactivity of the phenol ring. We recommend Cocktail S (Scavenger-Rich) .
Comparison of Cleavage Cocktails
| Component | Standard (Cocktail B) | Recommended (Cocktail S) | Function |
| TFA | 95% | 90% | Cleavage & Deprotection agent. |
| TIS (Triisopropylsilane) | 2.5% | 5.0% | Hydride donor; irreversibly quenches cations. |
| H₂O | 2.5% | 2.5% | Hydrolyzes cations; scavenges Pbf/Pmc groups. |
| Thioanisole | 0% | 2.5% | "Soft" nucleophile; specifically protects phenols/Trp. |
| DODT / EDT | 0% | (Optional 2.5%) | Add only if Met/Cys are present to prevent oxidation. |
Note: If your sequence contains Methionine (Met) or Cysteine (Cys), you must include DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (Ethanedithiol) to prevent oxidation and S-alkylation. In that case, reduce TFA to 87.5%.
Detailed Experimental Protocol
Phase 1: Resin Preparation[4]
-
Washing: Place the resin in a fritted synthesis column. Wash 3x with Dichloromethane (DCM) to remove residual DMF (DMF is basic and can buffer the TFA, reducing cleavage efficiency).
-
Drying: Shrink the resin by washing 2x with Methanol (MeOH) or Diethyl Ether. Dry under vacuum/nitrogen flow for 15 minutes.
-
Why? Residual DCM swells the resin but dilutes the scavengers. A dry resin ensures the initial influx of cleavage cocktail is at maximum potency.
-
Phase 2: The Cleavage Reaction[1]
-
Cocktail Preparation: Premix the Cocktail S components in a separate glass vial.
-
Incubation: Add the cocktail to the dry resin.
-
Ratio: Use 10–15 mL of cocktail per 1 gram of resin .
-
Agitation: Shake gently on an orbital shaker. Do not use a magnetic stir bar , as it grinds the resin, creating fines that clog filters.
-
-
Time & Temperature:
-
Time: 2.5 to 3.0 hours.
-
Temperature: Room Temperature (20–25°C).
-
Warning:Do not heat. Heating D-Phg derivatives in acid can induce racemization (conversion of D-Phg to L-Phg).
-
Phase 3: Workup & Precipitation[6]
-
Filtration: Filter the reaction mixture into a 50 mL polypropylene centrifuge tube.
-
Resin Wash: Wash the resin beads once with 1 mL of fresh TFA to recover entrapped peptide. Combine with the filtrate.[3]
-
Precipitation:
-
Pre-cool Diethyl Ether (Et₂O) to -20°C.
-
Add 10 volumes of cold ether to the TFA filtrate dropwise.
-
A white to off-white precipitate should form immediately.
-
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes at 4°C. Decant the supernatant (which contains the scavenged protecting groups).
-
Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat 2x.
-
Why? This removes residual scavengers (Thioanisole) which can adhere to the peptide.
-
Workflow Visualization
Caption: Step-by-step workflow for the cleavage of D-Phg(4-OtBu) peptides, emphasizing the specialized cocktail preparation.
Troubleshooting & QC
Issue: Alkylated Impurities (+56 Da)
If Mass Spectrometry (ESI-MS) shows peaks at [M + 56] , this indicates tert-butyl re-attachment.
-
Cause: Insufficient scavenger volume or old TIS (oxidized).
-
Solution: Repeat synthesis using Reagent K (TFA/Phenol/Water/Thioanisole/EDT: 82.5/5/5/5/2.5).[1] The addition of phenol and EDT provides a more robust scavenger system for stubborn alkylation issues.
Issue: Incomplete Cleavage (Resin still colored)
-
Cause: Wang linker is sterically hindered or aggregated.
-
Solution: Extend cleavage time to 4 hours. Do not exceed 4 hours as Phg stability decreases.
Issue: Racemization (D-Phg converts to L-Phg)
-
Detection: Use Chiral HPLC or Marfey's Reagent derivatization.
-
Prevention: Ensure the cleavage reaction remained strictly at room temperature. Avoid any exotherms during the mixing of TFA and water (mix cocktail before adding to resin).
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Grounding: Comprehensive review of protecting groups, confirming the acid lability of OtBu and the risk of alkyl
- Grounding: Authoritative source for standard cleavage cocktail formul
- Grounding: Validates the use of scavengers (TIS, Thioanisole) for preventing side reactions during TFA cleavage.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
- Grounding: Discusses optimization of cleavage conditions for sensitive residues.
Sources
Application Note: Constraining Peptide Conformation with Fmoc-D-Phg(4-OtBu)
Abstract & Core Utility
This guide details the application of Fmoc-D-Phg(4-OtBu)-OH (Fmoc-D-4-tert-butoxyphenylglycine) in Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid serves two distinct functions in drug design:
-
Conformational Constraint: The phenylglycine (Phg) scaffold introduces severe steric restrictions on the peptide backbone (
and angles) due to the proximity of the aromatic ring to the -carbon, forcing the peptide into stable turn conformations (often Type II' -turns for D-isomers). -
Tyrosine Mimicry: The 4-OtBu group is acid-labile. Upon Trifluoroacetic Acid (TFA) cleavage, it yields D-4-Hydroxyphenylglycine (D-Hpg) . This residue acts as a conformationally restricted analogue of D-Tyrosine, retaining the H-bond capability of the phenol while reducing entropic penalties upon receptor binding.
Mechanistic Insight: The "Benzylic Effect" & Steric Locking
Conformational Restriction Logic
Unlike Phenylalanine (Phe) or Tyrosine (Tyr), which have a methylene spacer (
-
Effect: This creates significant A(1,3) allylic strain between the aromatic ring and the backbone carbonyl/amide groups.
-
Result: The rotation around the
( ) and ( ) bonds is severely restricted. D-Phg derivatives are powerful inducers of turn structures, often nucleating hairpins in antimicrobial peptides or stabilizing bioactive conformations in GPCR ligands (e.g., opioid peptides).
The Racemization Challenge (Critical)
The direct attachment of the phenyl ring to the
-
Acidity: The
-proton is significantly more acidic ( ) than in standard amino acids. -
Risk: During base-mediated coupling (and to a lesser extent, Fmoc deprotection), the proton is easily abstracted, leading to an enolate intermediate and subsequent racemization (D
L conversion). Standard protocols using DIPEA/HATU often result in 5–20% racemization.
Visualization: Structural Logic & Workflow
Diagram: Steric Constraint & Racemization Risk
The following diagram illustrates the structural difference between Tyrosine and Phg(4-OtBu) and the mechanism of base-catalyzed racemization.
Caption: Comparison of Tyrosine vs. Phenylglycine sterics and the pathway of base-catalyzed racemization characteristic of Phg derivatives.
Experimental Protocols
Low-Racemization Coupling Protocol (Mandatory)
Objective: Couple Fmoc-D-Phg(4-OtBu)-OH with <1% racemization. Principle: Avoid strong tertiary bases (DIPEA) during activation. Use neutral or slightly acidic activation environments.
| Reagent Class | Recommended | Avoid | Reason |
| Activator | DIC / Oxyma Pure | HATU / HBTU | Uronium salts require base, increasing racemization risk. |
| Base | None (with DIC) or TMP | DIPEA / NMM | DIPEA is too strong ( |
| Solvent | DMF / DCM (1:1) | Pure DMF | DCM reduces polarity, slightly stabilizing the proton. |
Step-by-Step Procedure:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 30 min.
-
Reagent Dissolution:
-
Dissolve 3.0 eq Fmoc-D-Phg(4-OtBu)-OH in minimal DMF.
-
Add 3.0 eq Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
-
Activation:
-
Add 3.0 eq DIC (Diisopropylcarbodiimide).
-
Crucial: Allow pre-activation for only 30–60 seconds (or add directly to resin). Do NOT pre-activate for long periods.
-
-
Coupling:
-
Add mixture to the resin.[1]
-
Agitate for 60–90 minutes at Room Temperature.
-
Note: If using HATU is unavoidable due to steric bulk of the previous residue, substitute DIPEA with 2,4,6-Trimethylpyridine (TMP/Collidine) .
-
-
Washing: Wash with DMF (
) and DCM ( ).[1]
Fmoc Deprotection (Modified)
Standard piperidine can cause slow racemization of the coupled N-terminal Phg residue over time.
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt .
-
Why HOBt? It suppresses aspartimide formation and buffers the basicity slightly, protecting sensitive chiral centers.
-
-
Cycles: Use two short cycles (
min, min) rather than one long block. Wash immediately and thoroughly.
Cleavage & Work-up
The 4-OtBu group is removed simultaneously with the resin linker.
-
Cocktail: TFA / TIS / H2O (95:2.5:2.5).
-
Note: The tBu cation is bulky. Triisopropylsilane (TIS) is essential to scavenge the cation and prevent re-alkylation of the phenol ring (which would result in irreversible alkylation of the Tyrosine-like ring).
-
-
Duration: 2 to 3 hours at Room Temperature.
-
Precipitation: Cold Diethyl Ether.
Quality Control & Troubleshooting
Detecting Racemization
Since D-Phg and L-Phg diastereomers often co-elute on standard C18 gradients, specialized analysis is required.
-
Method A: C18 Optimization: Use a shallow gradient (e.g., 0.5% B per minute) and lower temperature (
C) to attempt separation. -
Method B: Marfey’s Analysis (Gold Standard):
-
Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey’s Reagent).
-
Analyze by LC-MS. The L-DAA and D-DAA derivatives will separate significantly, allowing precise quantification of %D-Phg vs %L-Phg.
-
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Mass +56 Da | Incomplete tBu removal | Extend cleavage time; ensure TFA is fresh. |
| Doublet Peaks (HPLC) | Racemization (D/L mix) | Switch from DIPEA/HATU to DIC/Oxyma or TMP/COMU. |
| Low Yield | Steric hindrance | Double coupling (2 x 1h) using DIC/Oxyma. Increase temperature to 40°C (cautiously). |
Application Workflow: SPPS Integration
Caption: Optimized SPPS workflow emphasizing the specific modifications required for Phg derivatives.
References
-
Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Albericio, F., et al. (2018). "Solid-Phase Synthesis of Peptides Containing the Non-Proteinogenic Amino Acid Phenylglycine." Methods in Molecular Biology.
-
Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."
Sources
Application Note: Overcoming Racemization in Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Using Fmoc-D-Phenylglycine Derivatives
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Scope
The incorporation of non-proteinogenic amino acids like D-phenylglycine (D-Phg) is a cornerstone strategy in the development of therapeutic peptidomimetics and antibiotics. The bulky phenyl side chain and D-configuration confer exceptional resistance to proteolytic degradation. However, synthesizing peptides containing Fmoc-D-Phg-OH via Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) presents a severe technical challenge: extreme susceptibility to racemization (epimerization).
While microwave irradiation is highly effective at disrupting peptide chain aggregation and accelerating coupling kinetics, the thermal energy can exponentially increase base-catalyzed side reactions if not strictly controlled. This guide provides a deep mechanistic understanding of phenylglycine racemization and establishes a self-validating protocol to preserve stereochemical integrity during MW-SPPS.
Mechanistic Causality of Phenylglycine Racemization
To prevent racemization, one must first understand the thermodynamic and kinetic forces driving it. Phenylglycine derivatives possess an
During SPPS, the loss of the chiral center occurs via two primary pathways, both of which are exacerbated by standard microwave heating protocols (e.g., 90°C) 1[1]:
-
Base-Catalyzed Direct Enolization (Deprotection/Coupling): The use of strong tertiary amine bases (e.g., DIEA) during coupling, or secondary amines (e.g., piperidine) during Fmoc deprotection, abstracts the highly acidic
-proton. The resulting planar carbanion intermediate loses its stereochemical memory, leading to a mixture of D- and L-diastereomers upon re-protonation. -
Oxazol-5(4H)-one Formation (Activation): Over-activation of the carboxyl group, particularly with uronium salts (HBTU/HATU) at elevated temperatures, drives intramolecular cyclization. The resulting oxazolone intermediate rapidly racemizes before the incoming amine can attack.
Mechanistic pathways of phenylglycine racemization during SPPS.
Strategic Optimization for MW-SPPS
To successfully incorporate Fmoc-D-Phg-OH, the synthetic environment must be completely re-engineered away from standard protocols.
A. Thermal Modulation
Standard MW-SPPS operates at 90°C. For Fmoc-D-Phg-OH, the temperature must be attenuated to 50°C . This specific thermal threshold provides sufficient kinetic energy to overcome the steric hindrance of the bulky phenyl group for successful acylation, without crossing the activation energy barrier required for severe oxazolone-driven racemization2[2].
B. Coupling Chemistry
Uronium salts (HBTU, HATU) mandate the use of strong bases like DIEA, which directly trigger the enolization pathway 3[3]. Solution: Utilize a carbodiimide/oxime system such as DIC/OxymaPure . This combination provides a mildly acidic to neutral coupling microenvironment. Alternatively, triazine-derived reagents like DMTMM-BF4 combined with N-methylmorpholine (NMM) have proven highly effective at suppressing epimerization4[4].
C. Post-Coupling Deprotection (The Hidden Culprit)
Research indicates that the bulk of Phg racemization actually occurs after its successful coupling, during the subsequent Fmoc removal steps[4]. Standard 20% piperidine is too basic. Replacing it with a milder base like piperazine , or incorporating acidic additives (0.1 M Oxyma) into the deprotection cocktail, buffers the resin microenvironment and protects the vulnerable
Quantitative Data Summary
The table below synthesizes quantitative racemization data across different reaction conditions, demonstrating the critical need for optimized parameters.
| Coupling Reagent / Base | Deprotection Reagent | MW Temp | MW Power | Diastereomeric Purity (% D-Isomer Retained) |
| HBTU / DIEA | 20% Piperidine | 75°C | 25 W | 51% (Severe Racemization) |
| DIC / OxymaPure | 20% Piperidine | 90°C | 30 W | ~60% |
| DMTMM-BF4 / NMM | 20% Piperidine | 50°C | 22 W | 71% |
| DIC / OxymaPure | 5% Piperazine + 0.1M Oxyma | 50°C | 20 W | >95% (Optimal) |
(Data aggregated and extrapolated from comparative epimerization studies[3][4][5].)
Self-Validating Experimental Protocols
The following workflow is designed as a self-validating system. It incorporates built-in analytical checkpoints to ensure that if a failure occurs, it is caught immediately rather than at the end of a 20-mer synthesis.
Optimized MW-SPPS workflow for Fmoc-D-Phg-OH incorporation.
Protocol 1: Optimized Microwave-Assisted Coupling of Fmoc-D-Phg-OH
1. Resin Preparation & Swelling
-
Transfer the peptidyl-resin (with a free N-terminal amine) to the microwave reaction vessel.
-
Swell in N,N-dimethylformamide (DMF) for 20 minutes at room temperature. Drain completely.
2. Amino Acid Activation (Ex-situ)
-
Causality Check: Pre-activation prevents the unactivated amino acid from being exposed to microwave heat, minimizing oxazolone formation.
-
In a separate vial, dissolve 5.0 equivalents of Fmoc-D-Phg-OH and 5.0 equivalents of OxymaPure in DMF (yielding a 0.2 M solution).
-
Add 5.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for exactly 2 minutes at room temperature.
3. Microwave Coupling
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Apply microwave irradiation programmed to ramp to 50°C and hold for 10 minutes (Max Power: 20-25 W).
-
Drain the reaction vessel and wash the resin with DMF (4 × 1 min).
4. In-Process Validation (Kaiser Test)
-
Perform a standard Kaiser test on a few resin beads.
-
Validation: A negative result (yellow beads) confirms complete acylation. If positive (blue beads), repeat Step 2 and 3 before proceeding to deprotection.
Protocol 2: Mild Fmoc Deprotection (Post-Phg Incorporation)
Critical Note: Once D-Phg is incorporated, all subsequent deprotection steps for the remainder of the peptide synthesis must utilize this modified protocol to prevent retro-racemization[4].
1. Deprotection Cocktail Preparation
-
Prepare a solution of 5% Piperazine (w/v) and 0.1 M OxymaPure in DMF.
-
Causality Check: Piperazine is a weaker base than piperidine. The addition of Oxyma acts as a mild acid buffer, immediately neutralizing the resin microenvironment after Fmoc cleavage to protect the Phg
-proton.
2. Microwave Deprotection
-
Add the deprotection cocktail to the resin.
-
Irradiate at 50°C for 3 minutes . Drain the vessel.
-
Add fresh deprotection cocktail and repeat irradiation at 50°C for 3 minutes .
3. Washing & Final Validation
-
Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base.
-
Self-Validation (Micro-cleavage): Before continuing the synthesis of a long peptide, suspend ~5 mg of resin in 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in mobile phase, and inject onto a Chiral RP-HPLC column. Confirm that the D-isomer purity is >95% before investing further reagents into the synthesis.
References
- Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis.Journal of Peptide Science (2007).
- Epimerisation in Peptide Synthesis.PMC - NIH (2017).
- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.PubMed - NIH (2012).
- Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.MDPI (2023).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.ResearchGate (2023).
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Orthogonal Protection Strategy for Fmoc-D-Phg(4-OtBu)-OH in Advanced Peptide Synthesis
Abstract
The incorporation of non-natural amino acids (nnAAs) is a critical strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel functionality, and improved therapeutic profiles. Fmoc-D-Phenylglycine(4-O-tert-butyl)-OH [Fmoc-D-Phg(4-OtBu)-OH] is a key building block for introducing a D-configured phenylglycine residue with a modifiable hydroxyl group. The success of its incorporation hinges on a robust and orthogonal protecting group strategy. This document provides a detailed guide to the use of Fmoc-D-Phg(4-OtBu)-OH, focusing on the principles and protocols of the Fmoc/tBu orthogonal protection scheme, which allows for selective deprotection and modification, a cornerstone of complex peptide synthesis.[1]
Introduction: The Principle of Orthogonality
Solid-Phase Peptide Synthesis (SPPS) is a sequential process that relies on the precise control of chemical reactions at each step.[2] The most widely adopted method, the Fmoc/tBu strategy, is founded on the principle of "orthogonality," where different classes of protecting groups are removed by chemically distinct and non-interfering mechanisms.[3][4][]
-
Nα-Fmoc Group (Base-Labile): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino terminus of the amino acid. It is stable to acidic conditions but is readily removed by a base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), through a β-elimination reaction.[4][6][7] This deprotection unmasks the amine for the subsequent coupling step.[1]
-
Side-Chain OtBu Group (Acid-Labile): The tert-butyl (tBu) ether protecting the hydroxyl group on the phenylglycine side chain is stable to the basic conditions used for Fmoc removal.[8] However, it is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA), via an SN1-type mechanism.[9][10]
This orthogonal relationship is fundamental, as it ensures that the reactive side chain remains protected during the iterative elongation of the peptide backbone, preventing unwanted side reactions.[1][3]
Figure 2: Generation and scavenging of tBu cations during TFA cleavage.
B. Cleavage Cocktail Composition The choice of scavenger cocktail is critical and depends on the peptide sequence. [10]
| Reagent Cocktail | Composition (v/v/v/w) | Target Residues & Comments | Citation |
|---|---|---|---|
| Standard (Reagent R) | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | General-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. TIS is an excellent carbocation scavenger. | [11] |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, universal cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). The combination of scavengers provides broad protection. | [12][13] |
| "Odorless" (Reagent B) | TFA / Phenol / Water / TIS (88:5:5:2) | A good alternative to the malodorous Reagent K when Trp, Cys, or Met are absent. | [13]|
C. Cleavage and Precipitation Procedure:
-
Wash the final peptide-resin thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator. [11]2. Place the dried resin in a round-bottom flask or appropriate reaction vessel.
-
Add the chilled cleavage cocktail to the resin (typically 10 mL per gram of resin). 4. Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. 5. Filter the resin through a sintered glass funnel and collect the filtrate into a chilled centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE). [14][15]8. Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether (2-3x) to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If analysis (e.g., by mass spectrometry) shows incomplete removal of the OtBu group, extend the TFA cleavage time or, in rare cases, slightly increase the reaction temperature. Note that prolonged acid exposure can damage certain peptides.
-
Alkylation of Sensitive Residues: The presence of +56 Da adducts on Trp, Met, or Cys residues indicates insufficient scavenging of tBu cations. [15]Ensure the use of an appropriate cleavage cocktail (e.g., Reagent K) for sequences containing these amino acids. * Steric Hindrance: Phenylglycine derivatives can be sterically bulky. If coupling efficiency is low, consider using a more potent activating agent (e.g., HATU, COMU), increasing the coupling time, or performing a double coupling.
Conclusion
The Fmoc/tBu orthogonal protection strategy provides a robust and reliable framework for the synthesis of complex peptides incorporating Fmoc-D-Phg(4-OtBu)-OH. The stability of the tert-butyl ether side-chain protection under base-labile Fmoc deprotection conditions, combined with its clean removal using acid, allows for precise control over the synthetic process. [8]By understanding the underlying chemistry and carefully selecting cleavage conditions and scavengers based on the peptide sequence, researchers can successfully utilize this versatile building block to develop novel peptide-based therapeutics and research tools.
References
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 26, 2026.
- Chem-Station. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 26, 2026.
-
Lundquist, J. T., 4th, & Dix, T. A. (2002). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved February 26, 2026, from [Link]
- Totowa, NJ: Humana Press. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved February 26, 2026.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 26, 2026, from [Link]
-
ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. Retrieved February 26, 2026, from [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved February 26, 2026, from [Link]
-
ACS Publications. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2025). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Retrieved February 26, 2026, from [Link]
-
PMC. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Retrieved February 26, 2026, from [Link]
-
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved February 26, 2026, from [Link]
-
PMC. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved February 26, 2026, from [Link]
-
UPF. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Retrieved February 26, 2026, from [Link]
- Bachem Americas, Inc. (n.d.). UNUSUAL FMOC α-AMINO ACIDS. Retrieved February 26, 2026.
-
Wiley Online Library. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Retrieved February 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. digital.csic.es [digital.csic.es]
- 6. chempep.com [chempep.com]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. renyi.hu [renyi.hu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. upf.edu [upf.edu]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Fmoc-D-Phg(4-OtBu)-OH
Introduction
The stereochemical integrity of peptides is paramount to their biological function. The incorporation of sterically hindered amino acids, such as Fmoc-D-Phenylglycine(4-OtBu)-OH (Fmoc-D-Phg(4-OtBu)-OH), presents a significant challenge during solid-phase peptide synthesis (SPPS). The heightened acidity of the α-proton on the phenylglycine residue makes it particularly susceptible to racemization (epimerization) during the base-catalyzed coupling step.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately prevent the racemization of this critical building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for Fmoc-D-Phg(4-OtBu)-OH during coupling?
A1: The primary mechanism of racemization is the formation of a 5(4H)-oxazolone intermediate.[4][5][6] During carbodiimide or other reagent-mediated activation, the carboxylic acid of Fmoc-D-Phg(4-OtBu)-OH is converted into a highly reactive species (e.g., an O-acylisourea ester). In the presence of a base, this intermediate can cyclize to form an oxazolone. The α-proton of the oxazolone is highly acidic and is readily abstracted by the base, leading to a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of D and L isomers, thereby destroying the stereochemical purity of the incorporated amino acid.[2][7]
Q2: Which coupling reagents are recommended to minimize racemization of phenylglycine?
A2: The choice of coupling reagent is a critical factor.[5][8] For racemization-prone residues like phenylglycine, the goal is to use a system that promotes rapid formation of a stable active ester that couples efficiently without allowing time for oxazolone formation.
-
Best Performance: Uronium salt-based reagents that incorporate Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) as the additive, such as COMU® , have shown excellent results in suppressing racemization, especially when paired with a sterically hindered base.[1][4] DEPBT has also been reported to yield epimerization-free coupling.[1]
-
Good Performance: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC ), with an additive like Oxyma Pure® is a highly effective and recommended strategy.[6][7][9] Oxyma is superior to the classic additive HOBt in suppressing epimerization and is a safer, non-explosive alternative to HOAt.[4][6][7]
-
Use with Caution: Standard aminium/uronium reagents like HBTU and HATU can be efficient but may lead to higher racemization levels if not used with an optimized base and minimal pre-activation time.[1][5]
Q3: What is the best base to use for coupling Fmoc-D-Phg(4-OtBu)-OH?
A3: The base plays a crucial role in both activating the coupling reagent and abstracting the α-proton from the oxazolone intermediate.[10] Therefore, a weaker, more sterically hindered base is strongly preferred.
-
Recommended: 2,4,6-trimethylpyridine (TMP) , also known as 2,4,6-collidine, and 2,6-dimethylpyridine (DMP) are highly recommended.[1][10] Their steric bulk hinders their ability to abstract the α-proton, significantly reducing the rate of racemization compared to other bases.[1][10]
-
Acceptable Alternative: N-Methylmorpholine (NMM) is a weaker base than DIPEA and can be a suitable alternative.[5][10]
-
Avoid: N,N-Diisopropylethylamine (DIPEA) should be avoided when coupling phenylglycine. While it is a very common and efficient base in SPPS, its high basicity and lower steric hindrance significantly promote racemization.[1][5][10]
Q4: How do reaction time and temperature affect racemization?
A4: Both time and temperature are critical variables that must be carefully controlled.
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin must be avoided.[5] The activated species should be generated in situ or added to the resin immediately after mixing to minimize the time it exists in solution, where it is vulnerable to oxazolone formation.[5][11]
-
Temperature: Higher temperatures accelerate all reaction rates, including the rate of racemization.[5][9] While elevated temperatures can be used to drive difficult couplings, for racemization-prone residues like D-Phg, it is best to perform the coupling at room temperature or even at a reduced temperature (e.g., 0°C) if necessary.[12][13]
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve issues of racemization observed during the incorporation of Fmoc-D-Phg(4-OtBu)-OH.
Symptom: Chiral HPLC or LC-MS analysis of the cleaved peptide shows a significant diastereomeric impurity corresponding to the epimerization of the D-Phg residue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for D-Phg racemization.
Detailed Troubleshooting Steps
-
Analyze Your Reagents:
-
Base: Are you using DIPEA? This is the most common cause of significant racemization. Action: Immediately switch to a sterically hindered base like 2,4,6-collidine (TMP).[1][10]
-
Coupling Reagent/Additive: Are you using a carbodiimide like DIC or DCC without an additive? This leads to a highly reactive intermediate prone to racemization. Action: Always use an additive. Oxyma Pure® is the recommended choice for its superior performance and safety profile.[6][7] If using a pre-formulated uronium salt, consider switching to an Oxyma-based one like COMU.[1][4]
-
-
Evaluate Your Coupling Protocol:
-
Pre-activation Time: Are you pre-activating the Fmoc-D-Phg(4-OtBu)-OH, coupling reagent, and base for several minutes before adding to the resin? Action: Eliminate prolonged pre-activation. Mix the components and add them immediately to the reaction vessel.[5]
-
Equivalents: Are you using an insufficient amount of reagents? While excess reagents can be wasteful, too few may prolong the reaction, increasing the risk of side reactions. Action: Ensure you are using a reasonable excess (e.g., 3-5 equivalents) for difficult couplings.
-
-
Optimize Reaction Conditions:
-
Temperature: Is the reaction being performed at an elevated temperature (e.g., with microwave heating)? Action: Reduce the coupling temperature to room temperature.[13] High temperatures significantly accelerate racemization.[9]
-
Solvent: Poor resin swelling or reagent solubility can slow coupling rates. Action: Ensure you are using high-quality, anhydrous DMF or NMP. NMP has superior solvating properties for complex sequences.[14]
-
Validated Protocols
Protocol 1: Recommended Low-Racemization Coupling of Fmoc-D-Phg(4-OtBu)-OH
This protocol is designed to minimize racemization by using an optimized reagent combination and procedure.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-D-Phg(4-OtBu)-OH (4 equivalents)
-
Diisopropylcarbodiimide (DIC) (4 equivalents)
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (4 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF), thoroughly wash the resin with DMF (at least 5-7 times) to ensure complete removal of piperidine.
-
Coupling Cocktail Preparation (No Pre-activation):
-
In a clean, dry vessel, dissolve Fmoc-D-Phg(4-OtBu)-OH (4 eq.) and Oxyma Pure® (4 eq.) in a minimal volume of DMF.
-
Add 2,4,6-Collidine (4 eq.) to this solution.
-
Finally, add DIC (4 eq.) to the mixture.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling cocktail to the washed, deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended time is to compensate for the slower kinetics of the sterically hindered amino acid and weaker base.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm reaction completion. If the test is positive, a second coupling may be necessary.
Protocol 2: Quality Control Analysis via Chiral HPLC
To validate your protocol and quantify the extent of racemization, a small amount of peptide can be cleaved and analyzed. This method separates the desired peptide (containing D-Phg) from its diastereomer (containing L-Phg).
Procedure:
-
Test Cleavage: After coupling Fmoc-D-Phg(4-OtBu)-OH and completing the synthesis, take a small sample of the resin (~10-20 mg). Cleave the peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant. Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Chiral HPLC Analysis:
-
Column: A chiral stationary phase is required. Phenylglycine-based columns (e.g., N-(3,5-dinitrobenzoyl)-D-phenylglycine) are often effective.[15] Alternatively, ligand-exchange chromatography can be used.[3]
-
Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact conditions will depend on the specific column and peptide sequence.
-
Detection: UV detection at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
-
Quantification: Integrate the peak areas of the two separated diastereomers. The percentage of racemization is calculated as: % Racemization = [Area of L-Phg diastereomer] / ([Area of D-Phg diastereomer] + [Area of L-Phg diastereomer]) * 100
Mechanistic Overview
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. mdpi.com [mdpi.com]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oxymapure.com [oxymapure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. csbio.com [csbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
Technical Support Center: Minimizing Epimerization of Arylglycines in SPPS
Core Technical Analysis: The "Acidic Proton" Trap
Arylglycines (e.g., Phenylglycine, Phg) present a unique challenge in SPPS compared to canonical amino acids. The phenyl ring is attached directly to the
Once the proton is abstracted, the molecule forms a planar enolate intermediate. Upon reprotonation, the chiral center can reform in either the L- or D-configuration, leading to epimerization (racemization).
The Two Danger Zones
-
Coupling (Activation): Conversion to an active ester (e.g., OBt/Oxyma ester) further acidifies the
-proton. The presence of tertiary amines (DIEA) drives rapid oxazolone formation and racemization. -
Deprotection (Fmoc Removal): The anchored Arylglycine is exposed to repetitive base treatments (piperidine) during subsequent cycles. This causes "accumulative epimerization" of the already installed residue.
Troubleshooting Guide & Protocols
Module A: Coupling Strategies (The Entry Problem)
Q: I am seeing >10% D-isomer when coupling Fmoc-Phg-OH using HATU/DIEA. How do I fix this?
Root Cause: HATU requires a tertiary base (DIEA) to function. In the presence of DIEA, the activated Phg-ester rapidly enolizes.
Solution: Switch to a base-free carbodiimide coupling chemistry. The combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure allows for activation at near-neutral pH, drastically reducing proton abstraction.
Optimized Coupling Protocol (DIC/Oxyma)[1]
-
Dissolution: Dissolve Fmoc-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Activation: Add DIC (3.0 eq).
-
Timing: Do not pre-activate for more than 2 minutes. Add immediately to the resin.
-
Why? Prolonged pre-activation allows oxazolone formation.[2]
-
-
Reaction: Agitate for 60 minutes at room temperature.
-
Monitoring: Check coupling efficiency. If re-coupling is needed, use fresh reagents; do not extend time indefinitely.
Comparative Data: Racemization in Z-Phg-Pro-NH2 Synthesis
| Coupling Reagent | Base | Additive | % DL-Isomer (Epimerization) | Status |
| DIC | None | Oxyma Pure | 1.1% | Recommended |
| DIC | None | HOBt | 9.3% | High Risk |
| HATU | DIEA | HOAt | >15% | Avoid |
| COMU | TMP | Oxyma (Internal) | <2.0% | Excellent Alternative |
Data Source: Comparison derived from Steinauer et al. and Merck Millipore technical notes [1, 5].
Module B: Deprotection Strategies (The Exposure Problem)
Q: My Phg residue is racemizing after it has been coupled, during subsequent Fmoc removal steps. What base should I use?
Root Cause: Standard 20% Piperidine (
Solution: Use a buffering additive or a weaker base.[3][4]
Recommended Reagent: 0.1 M HOBt in 20% Piperidine/DMF
Adding 1-Hydroxybenzotriazole (HOBt) to the deprotection cocktail lowers the effective pH slightly and suppresses base-catalyzed proton abstraction without significantly hindering Fmoc removal kinetics.
Alternative Reagent: Piperazine
For extremely sensitive sequences, use 5% Piperazine + 0.1 M HOBt . Piperazine (
Optimized Deprotection Protocol
-
Wash: DMF (3 x 1 min).
-
Pulse 1: Add 0.1 M HOBt in 20% Piperidine/DMF. Agitate for 30 seconds . Drain.
-
Pulse 2: Add fresh reagent. Agitate for 3 minutes . Drain.
-
Wash: Immediate and extensive washing with DMF (5 x 1 min) to remove all traces of base.
-
Note: Avoid microwave heating during deprotection of Arylglycine-containing sequences. Heat exponentially increases the rate of racemization.
-
Module C: Resin Loading (C-Terminal Phg)
Q: I need to make a peptide with C-terminal Phenylglycine. Can I use Wang resin?
Root Cause: Loading Wang resin typically requires DMAP (4-Dimethylaminopyridine) as a catalyst. DMAP is a basic "racemization bomb" for Arylglycines.
Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . 2-CTC resin is extremely acid-sensitive and allows for loading under very mild basic conditions (DIPEA is sufficient; no DMAP needed) or even neutral conditions.
2-CTC Loading Protocol
-
Swell: Swell 2-CTC resin in dry DCM for 30 min.
-
Load: Dissolve Fmoc-Phg-OH (1.0 eq relative to resin capacity) in DCM with DIPEA (4.0 eq).
-
React: Add to resin and agitate for 2 hours.
-
Cap: Add Methanol (1 mL) to the reaction mixture (caps unreacted chloride sites) and agitate for 15 min.
-
Wash: DMF (3x), DCM (3x).
Visualizing the Mechanism & Workflow
Diagram 1: The Racemization Mechanism
This diagram illustrates the pathway of base-catalyzed epimerization at the
Caption: Base-mediated abstraction of the acidic alpha-proton leads to a planar intermediate, destroying chirality.
Diagram 2: Decision Tree for Arylglycine Optimization
Caption: Workflow for selecting resin, coupling reagents, and deprotection cocktails to minimize Phg epimerization.
FAQ: Expert Troubleshooting
Q: Can I use microwave irradiation to speed up the coupling of Phg? A: Proceed with extreme caution. While microwave energy improves coupling kinetics for difficult sequences (e.g., poly-Arg), it provides the thermal energy required to overcome the activation barrier for racemization. For Arylglycines, it is safer to couple at room temperature (or even 0°C) for a longer duration (60 min) using DIC/Oxyma. If microwave is necessary, limit temperature to 50°C max.
Q: How do I analytically verify if racemization occurred? A: Standard C18 HPLC often fails to separate Phg enantiomers in long peptides.
-
Marfey’s Method: Hydrolyze a small resin sample (
), derivatize with FDAA (Marfey’s reagent), and analyze by LC-MS. This is the gold standard for quantifying % D-amino acid. -
Deuterium Exchange: If you suspect post-coupling racemization, carry out the synthesis in deuterated solvent/base. Incorporation of deuterium at the alpha position indicates proton exchange occurred.
Q: Is COMU a viable alternative to DIC/Oxyma? A: Yes. COMU (based on the Oxyma leaving group) acts as a "self-buffering" uronium salt. It has shown lower racemization rates than HATU/HBTU, often comparable to DIC/Oxyma. However, DIC/Oxyma remains the most cost-effective and reliable "base-free" method [5].
References
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Accessed 2023). Link
-
Merck Millipore. Oxyma Pure: The efficient and safe alternative to HOBt/HOAt. (Accessed 2023). Link
-
CEM Corporation. Total wash elimination for solid phase peptide synthesis (Discussion on high-temp base risks). (Accessed 2023). Link
-
Royal Society of Chemistry. Piperazine/DBU as an alternative for Fmoc removal.[4] RSC Advances.[4] (Accessed 2023). Link
-
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Accessed via ACS). Link
Sources
Technical Support Center: Fmoc-D-Phg(4-OtBu)-OH Coupling Optimization
The following technical guide addresses the specific challenges associated with the coupling of Fmoc-D-Phg(4-OtBu)-OH . This amino acid derivative presents a "double threat" in solid-phase peptide synthesis (SPPS): extreme steric hindrance combined with a high susceptibility to racemization.
Case ID: Phg-OtBu-Coupling-Failure Status: Open Severity: High (Sequence Termination/Purity Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double Threat"
Coupling Fmoc-D-Phg(4-OtBu)-OH is notoriously difficult because it combines the steric bulk of a
-
Steric Hindrance: The bulky 4-(tert-butoxy)phenyl group is attached directly to the
-carbon. This creates a massive steric barrier, preventing the incoming activated amino acid from reaching the N-terminal amine of the resin-bound peptide. -
Racemization Risk: The phenyl ring acts as an electron-withdrawing group, significantly increasing the acidity of the
-proton. Standard strong bases (like DIPEA) used to drive difficult couplings will rapidly deprotonate this position, leading to racemization (D L conversion) via the oxazolone mechanism.
Immediate Action Required: Stop using standard HATU/DIPEA protocols if you observe incomplete coupling. Increasing base concentration or temperature with this chemistry will only increase impurities (epimers), not yield.
Diagnostic Workflow
Before altering the chemistry, confirm the nature of the failure using this decision matrix.
Figure 1: Diagnostic decision tree for isolating steric vs. electronic causes of coupling failure.
Critical Protocols & Optimization
Protocol A: The "Safe" High-Efficiency Method (Recommended)
This protocol uses DIC (Diisopropylcarbodiimide) and Oxyma Pure . Unlike uronium salts (HATU/HBTU), this carbodiimide chemistry is essentially base-free during activation, minimizing the risk of
| Parameter | Specification | Rationale |
| Reagents | DIC / Oxyma Pure | Oxyma acts as a superior nucleophile to HOBt, accelerating coupling without basic conditions [1]. |
| Stoichiometry | 3 - 5 eq. (AA : DIC : Oxyma) | High concentration drives the bimolecular reaction kinetics against the steric barrier. |
| Solvent | DMF / DCM (1:1 v/v) | The "4-OtBu" group is lipophilic. DCM improves solvation of the bulky side chain and the resin. |
| Pre-activation | 2 - 3 minutes | Allow the active ester to form, but do not wait too long to avoid rearrangement. |
| Coupling Time | 2 x 2 hours (Double Couple) | Single extended couplings often fail due to reagent hydrolysis. Fresh reagents are critical. |
| Temperature | Room Temperature (Max 40°C) | WARNING: Do not use 75°C+ microwave heating. Phg derivatives will racemize instantly. |
Step-by-Step Procedure:
-
Dissolve 5 eq.[1][2] Fmoc-D-Phg(4-OtBu)-OH and 5 eq. Oxyma Pure in minimal DMF/DCM (1:1).
-
Add 5 eq. DIC.
-
Vortex for 2 minutes to generate the active ester.
-
Agitate for 120 minutes.
-
Drain and repeat with fresh reagents (Double Coupling).
Protocol B: The "Power" Method (For Stubborn Sequences)
If Protocol A fails, use COMU with a weak base (TMP or Collidine ). This provides the power of uronium/phosphonium activation but substitutes the strong base (DIPEA, pKa ~10.5) with a weaker base (TMP, pKa ~7.4) that is sufficient to activate the reagent but insufficient to deprotonate the
-
Reagents: COMU (1 eq) / TMP (1 eq) / AA (1 eq).
-
Base: 2,4,6-Trimethylpyridine (TMP) or 2,4,6-Collidine. Do NOT use DIPEA.
-
Mechanism: COMU is a third-generation uronium reagent that shows superior resistance to racemization compared to HATU when used with weak bases.
Deep Dive: The Science of the Failure
Why Standard Conditions Fail
In standard SPPS, we use DIPEA to deprotonate the carboxylic acid and activate HATU. However, for Phenylglycine derivatives, the
-
Direct Abstraction: DIPEA abstracts the
-proton. -
Oxazolone Formation: The resulting carbanion attacks the carbonyl oxygen, forming an oxazolone intermediate.
-
Epimerization: This intermediate is planar and can reopen to form either the L- or D-isomer.
Visualizing the Steric/Electronic Conflict
The "4-OtBu" group acts as a massive shield. To overcome this shield, you need energy (reactivity). Usually, we get reactivity from basic activators. But here, base destroys the chirality.
Figure 2: The trade-off between activation strength and chiral integrity.
Frequently Asked Questions (FAQs)
Q: Can I use microwave heating to force this coupling? A: Proceed with extreme caution. While microwave energy helps overcome steric hindrance, it accelerates racemization exponentially for Phg derivatives. If you must use microwave, limit the temperature to 50°C maximum and use the DIC/Oxyma protocol, not basic conditions [3].
Q: The coupling is still incomplete after double coupling. What now? A: Check the resin loading. If the loading is high (>0.6 mmol/g), the bulky OtBu groups may be interacting with each other (inter-chain aggregation).
-
Solution: Switch to a lower loading resin (0.2 - 0.3 mmol/g) to spatially separate the peptide chains.
-
Solution: Use a "Magic Mixture" solvent: DMF/DCM/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregation.
Q: Why does the solution turn yellow/orange during activation? A: This is often normal for carbodiimide/Oxyma activations. However, if using a base, a deep red color can indicate the formation of the fulvene-piperidine adduct (during deprotection) or excessive deprotonation. If your activation mixture turns dark red before adding to the resin, your base concentration is too high.
Q: Is the 4-OtBu group stable to the coupling conditions? A: Yes, the tert-butyl ether is acid-labile (removed by TFA) but stable to the basic/neutral conditions of coupling. However, ensure your coupling solution does not contain any trace acids, which could prematurely cleave the OtBu group.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." The Journal of Organic Chemistry.
-
Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters. (Note: General reference to Phg racemization studies cited in search findings).
Sources
Technical Support Center: Optimizing Fmoc-D-Phg(4-tBu)-OH Coupling (HATU vs. COMU)
Welcome to the Technical Support Center for advanced peptide synthesis. The incorporation of unnatural, sterically hindered, and highly epimerization-prone amino acids like Fmoc-D-phenylglycine(4-otbu)[Fmoc-D-Phg(4-tBu)-OH] presents significant synthetic bottlenecks. This guide synthesizes field-proven insights and mechanistic causality to troubleshoot racemization, directly comparing the traditional gold-standard HATU against the third-generation uronium reagent COMU.
Part 1: Troubleshooting & FAQs
Q1: Why is Fmoc-D-Phg(4-tBu)-OH exceptionally prone to epimerization compared to standard amino acids? A1: The stereochemical instability of phenylglycine (Phg) derivatives stems from the unique acidity of their alpha-proton. Because this proton is benzylic (adjacent to the aromatic ring) and alpha to the electron-withdrawing carbonyl group, it is highly labile[1]. During activation, base-catalyzed abstraction of this proton leads to direct enolization or the formation of a 5(4H)-oxazolone intermediate, both of which result in a catastrophic loss of stereochemical purity[2]. Furthermore, the bulky para-tert-butoxy group (4-otbu) introduces steric hindrance that slows the nucleophilic attack of the incoming amine, inadvertently extending the lifetime of the activated ester and widening the kinetic window for epimerization[3].
Q2: HATU vs. COMU: Which reagent is structurally and mechanistically superior for this derivative? A2: COMU is strictly recommended over HATU for Phg derivatives. HATU is a benzotriazole-based (HOAt) uronium/guanidinium salt. While highly reactive, its activated esters have a longer lifetime in the presence of strong bases, promoting significant racemization in sensitive substrates[1][4]. Conversely, COMU is a third-generation reagent incorporating the OxymaPure leaving group and a morpholino skeleton[2][4]. The morpholino group acts as an internal hydrogen bond acceptor, accelerating the coupling rate while simultaneously suppressing the formation of the racemization-prone oxazolone intermediate[4][5]. Additionally, COMU is non-explosive, eliminating the unpredictable autocatalytic decomposition risks associated with benzotriazole derivatives like HATU[4][6].
Q3: Does the choice of base matter as much as the coupling reagent? A3: The base is the single most critical variable in preventing epimerization. Traditional protocols rely on N,N-diisopropylethylamine (DIPEA), a strong base (pKa ~10.1) that rapidly abstracts the acidic alpha-proton of activated Phg, causing extensive racemization regardless of whether HATU or COMU is used[1]. To achieve stereochemical stability, you must substitute DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4) or 2,6-dimethylpyridine (DMP)[1][7]. The combination of COMU with TMP consistently yields >97% retention of configuration for phenylglycine derivatives[7].
Q4: How can I monitor the coupling efficiency and validate the reaction state in real-time? A4: A major operational advantage of COMU is its self-validating colorimetric property. The reaction course can be monitored visually; the solution typically changes color (e.g., from orange/red to yellow or colorless) as the Oxyma-based active ester is consumed by the amine[4][6].
Part 2: Quantitative Data Summary
The following table synthesizes the expected epimerization profiles based on the coupling reagent and base pairing for phenylglycine derivatives.
| Coupling Reagent | Base Catalyst | Base pKa | Configuration Retention (%) | Safety Profile |
| HATU | DIPEA | ~10.1 | < 50% (High Epimerization) | Explosive risk (HOAt-based)[4] |
| HATU | TMP | ~7.4 | ~ 93% | Explosive risk (HOAt-based)[1] |
| COMU | DIPEA | ~10.1 | < 70% | Non-explosive (Oxyma-based)[1] |
| COMU | TMP | ~7.4 | > 97% (Optimal) | Non-explosive (Oxyma-based)[7] |
Part 3: Step-by-Step Experimental Protocol
Self-Validating Protocol: Epimerization-Free Coupling of Fmoc-D-Phg(4-tBu)-OH using COMU/TMP
This methodology utilizes kinetic control and in situ activation to minimize the lifetime of the activated ester, preventing base-catalyzed direct enolization.
1. Reagent Preparation:
-
Weigh 1.0 equivalent of the target amine (resin-bound for Solid-Phase Peptide Synthesis or free in solution).
-
Weigh 1.0 equivalent of Fmoc-D-Phg(4-tBu)-OH.
-
Weigh 1.0 equivalent of COMU.
2. Solvent Dissolution:
-
Dissolve the amino acid in minimal anhydrous DMF. The dimethylmorpholino skeleton of COMU affords exceptional solubility in DMF, allowing for highly concentrated solutions (up to 0.4 M), which drives the bimolecular coupling kinetics forward[7].
3. Base Addition & Kinetic Cooling:
-
Add 2.0 equivalents of 2,4,6-trimethylpyridine (TMP) to the amino acid solution. (Note: If the amine is a hydrochloride salt, increase TMP to 3.0 equivalents)[2].
-
Cool the mixture to 0 °C in an ice bath. Lowering the temperature suppresses the activation energy available for the unwanted oxazolone cyclization[2].
4. In Situ Activation:
-
Add the COMU to the cooled mixture last.
-
Immediately (within 1 minute) introduce this activated mixture to the amine component. Minimizing pre-activation time is critical to prevent base-catalyzed enolization[2][4].
5. Reaction Monitoring:
-
Allow the reaction to proceed for 30–60 minutes, warming gradually to room temperature.
-
Monitor the reaction via the intrinsic color change of the COMU solution to confirm the consumption of the active ester[6][7].
6. Workup and Purification:
-
For SPPS: Wash the resin extensively with DMF and DCM.
-
For Solution-Phase: Wash the organic layer with aqueous buffers. Unlike HATU, the by-products of COMU are highly water-soluble and are easily removed via simple aqueous extraction[4][6].
Part 4: Mechanistic Workflow Visualization
Workflow and mechanistic control of Fmoc-D-Phg(4-tBu)-OH coupling using COMU and TMP.
References
-
[2] Technical Support Center: Minimizing Racemization with COMU - Benchchem. Benchchem.
-
[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
-
[5] TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC / NIH.
-
[6] COMU 97 1075198-30-9. Sigma-Aldrich.
-
[4] COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
-
[7] COMU; CAS 1075198-30-9. Aapptec Peptides.
-
[3] Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ResearchGate.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ≥96.5% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Aspartimide Formation Involving Fmoc-D-Phg(4-OtBu)
Document ID: TSC-SPPS-028 Revision: 1.0 Prepared by: Senior Application Scientist, Peptide Synthesis Division
Overview & Alert
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), leading to yield loss, challenging purification, and the generation of hard-to-remove impurities. This issue is particularly pronounced in sequences containing aspartic acid (Asp), especially when followed by sterically unhindered residues like Glycine.
This guide focuses on a related and challenging case: the formation of a succinimide-like intermediate at sequences containing Fmoc-D-Phenylglycine(4-O-t-Butyl) (Fmoc-D-Phg(4-OtBu)) . While not a canonical aspartimide formation, the underlying chemical mechanism is analogous and is exacerbated by the steric hindrance of the D-Phg residue. The base-catalyzed intramolecular cyclization, driven by piperidine during Fmoc deprotection, can lead to a mixture of byproducts, including racemized peptides and piperidide adducts, which severely compromise the purity and yield of the target peptide.
This document provides in-depth troubleshooting guides, preventative protocols, and mechanistic insights to help researchers mitigate this critical side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a base-catalyzed intramolecular cyclization.[1] During the Fmoc deprotection step, the basic conditions (typically 20% piperidine in DMF) can cause the backbone amide nitrogen of the amino acid following an Asp residue to attack the side-chain carbonyl of the Asp.[1] This creates a five-membered succinimide ring known as an aspartimide.[1] This is problematic because the aspartimide is unstable and can be opened by nucleophiles (like piperidine) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their racemized (D-isomer) versions.[2][3] These impurities often have the same mass and similar chromatographic properties, making purification extremely difficult.[1][3]
Q2: Why is a sequence with Fmoc-D-Phg(4-OtBu) susceptible to this side reaction?
While D-Phenylglycine is not aspartic acid, the electronic and steric environment around it can promote a similar intramolecular cyclization. The key factors are:
-
Steric Hindrance: The bulky phenyl and t-butyl groups can slow down the subsequent coupling reaction. This extended exposure of the deprotected N-terminus of the D-Phg residue to the basic coupling environment can favor the intramolecular side reaction.
-
Base-Catalyzed Mechanism: Like canonical aspartimide formation, the reaction is initiated during the basic Fmoc-deprotection step. The high basicity of standard piperidine solutions can deprotonate the backbone amide, initiating the cyclization. Using even stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate this side reaction.[4][5][6]
Q3: How can I detect aspartimide-related impurities?
Detecting these impurities requires careful analytical work:
-
HPLC Analysis: Look for shoulder peaks or closely eluting peaks near your main product peak. The α- and β-isomers, along with their epimers, often have very similar retention times to the target peptide.[3]
-
Mass Spectrometry (MS): Aspartimide formation itself results in a mass loss of 18 Da (loss of water). However, the subsequent ring-opening by water regenerates the original mass. Therefore, you will see impurities with the same mass as your target peptide. The piperidide adducts will show a mass increase of +84 Da (or +51 Da for some fragments).
-
LC-MS/MS: Fragmentation analysis can help identify the β-peptide impurity (iso-Asp) by revealing different fragmentation patterns compared to the desired α-peptide.
Troubleshooting Guide
Problem: My HPLC shows multiple, poorly resolved peaks around the target peptide mass after synthesizing a sequence containing D-Phg(4-OtBu).
This is a classic signature of aspartimide-related byproduct formation.[1] Here’s how to diagnose and solve the issue.
Root Cause Analysis & Corrective Actions
-
Cause 1: Aggressive Fmoc Deprotection Conditions.
-
Explanation: Standard 20% piperidine in DMF is a strong base that promotes the side reaction. Each deprotection cycle following the D-Phg incorporation increases the cumulative amount of byproduct. Elevated temperatures significantly accelerate the reaction.[7]
-
Solution: Modify the deprotection cocktail to lower its basicity.
-
Action A (Recommended): Add an acidic additive to buffer the deprotection solution. The addition of 0.1 M Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to the 20% piperidine/DMF solution significantly reduces aspartimide formation.[4][8][9] Oxyma is often preferred as it is not explosive like anhydrous HOBt.[10]
-
Action B: Switch to a weaker base. Using a solution of ~50% morpholine in DMF or dipropylamine (DPA) can drastically reduce the rate of aspartimide formation, though Fmoc removal may be slower.[6][7]
-
-
-
Cause 2: Inefficient Coupling Following the D-Phg(4-OtBu) Residue.
-
Explanation: The steric bulk of D-Phg(4-OtBu) can make the subsequent coupling step difficult. If the coupling is slow or incomplete, the extended reaction time and exposure to base (especially if a base like DIPEA is used in excess) can promote the side reaction on any unreacted peptide chains.
-
Solution: Optimize the coupling strategy for the subsequent amino acid.
-
Action A: Use a more potent coupling reagent combination suitable for hindered couplings. A combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure is highly effective.[10]
-
Action B: Avoid using excess tertiary amine base (like DIPEA) if possible, as it contributes to the overall basicity of the reaction environment.
-
Action C: Consider a double coupling for the amino acid immediately following the D-Phg(4-OtBu) residue to ensure the reaction goes to completion quickly.
-
-
-
Cause 3: Backbone Protection Strategy is Absent.
-
Explanation: The most robust way to prevent this side reaction is to physically block the nucleophile—the backbone amide nitrogen.
-
Solution: Utilize a backbone protecting group on the amino acid that follows D-Phg.
-
Action: If the sequence is, for example, D-Phg-Gly, instead of coupling Fmoc-Gly-OH after D-Phg, use a pre-formed dipeptide building block like Fmoc-D-Phg(4-OtBu)-(Dmb)Gly-OH . The 2,4-dimethoxybenzyl (Dmb) group on the Glycine nitrogen prevents it from initiating the cyclization.[2][11][12] This is one of the most effective methods to completely eliminate the side reaction.[8]
-
-
Preventative Protocols & Best Practices
To proactively avoid this issue, implement the following protocols from the start of your synthesis.
Protocol 1: Optimized Fmoc-Deprotection with Additives
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% piperidine and 0.1 M Oxyma Pure in high-purity DMF .
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5-7 minutes.
-
Second Deprotection: Drain and add a fresh aliquot of the deprotection solution. Agitate for another 5-7 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all residual base before the coupling step.
Protocol 2: High-Efficiency Coupling Post-D-Phg(4-OtBu)
-
Amino Acid Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.) in DMF.
-
Activator Addition: Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm reaction completion. If the test is positive, perform a second coupling.
Data & Mechanisms
Data Summary
The choice of deprotection conditions has a dramatic impact on the formation of aspartimide-related impurities.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation in a Model Peptide (VKDGYI)
| Deprotection Reagent | Temperature | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Room Temp | ~17% | [6] |
| 20% Piperidine + 1% Formic Acid | 50°C | Reduced vs Piperidine alone | [13] |
| 5% Piperazine + 1% DBU + 1% Formic Acid | 50°C | Low | [13] |
| 25% Dipropylamine (DPA) in DMF | 60°C | Significantly Reduced | [6] |
| 2% DBU + 2% Piperidine in DMF | Room Temp | High (Not Recommended for Asp) | [5] |
Note: Data is for the canonical Asp-Gly sequence but illustrates the principles applicable to the D-Phg case.
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation.
Diagram 2: Troubleshooting Workflow
Caption: Decision workflow for troubleshooting aspartimide formation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Patalag, L. J. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
te Welscher, Y. M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. Retrieved from [Link]
-
ResearchGate. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? Retrieved from [Link]
-
Sayyed, M. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Montclair State University Digital Commons. Retrieved from [Link]
-
Subiros-Funosas, R., et al. (2014). Novabiochem® Innovations 1.14. Merck. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Thomas, A., et al. (2016). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 7, 13411. Retrieved from [Link]
-
te Welscher, Y. M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]
-
Toth, K., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(5), 4783-4791. Retrieved from [Link]
-
Kumar, V., et al. (2017). A fast and efficient Fmoc-deprotection solution for solid phase peptide synthesis. RSC Advances, 7, 53613-53619. Retrieved from [Link]
-
Lázár, L., et al. (2008). Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. Journal of Peptide Science, 14(3), 335-41. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. chempep.com [chempep.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Fmoc Deprotection for Bulky Phenylglycine Analogs
Current Status: Operational Support Level: Tier 3 (Advanced Application Science) Topic: Fmoc Removal Optimization for Sterically Hindered & Racemization-Prone Residues
The "Phg Paradox": Executive Summary
Working with bulky phenylglycine (Phg) analogs presents a unique chemical paradox in Solid Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: Bulky analogs (e.g., ortho-substituted Phg) sterically shield the Fmoc group, requiring stronger bases or longer reaction times for complete removal.
-
Racemization Risk: The
-proton of Phg is benzylic and highly acidic. Prolonged exposure to base—or the use of strong bases like DBU—drastically increases the rate of racemization (epimerization).
The Solution: You cannot rely on standard "20% Piperidine, 2 x 10 min" protocols. You must transition to a Short-Burst, High-Activity deprotection strategy. This guide details how to balance deprotection efficiency against the risks of racemization and diketopiperazine (DKP) formation.
Diagnostic Workflow: Is Your Deprotection Failing?
Before altering chemistry, confirm the failure mode. Visual inspection is insufficient.
Diagnostic Decision Matrix
Caption: Logic flow for diagnosing deprotection failures. Note that standard UV monitoring cannot detect racemization; chiral analysis is required.
Optimized Protocols
Protocol A: The "Safe" Baseline (For Moderately Bulky Analogs)
Use this first. If incomplete deprotection occurs, move to Protocol B.
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt .
-
Why HOBt? The addition of HOBt (1-Hydroxybenzotriazole) suppresses aspartimide formation and lowers the effective pH slightly, offering a buffer against racemization without significantly hindering deprotection kinetics.
-
-
Method:
-
Pulse 1: 3 minutes (Drain & UV Read).
-
Pulse 2: 5 minutes (Drain & UV Read).
-
Pulse 3: 5 minutes (Only if Pulse 2 showed significant UV absorbance).
-
Protocol B: The "Aggressive" Cocktail (For Highly Hindered Analogs)
Use when Protocol A yields deletion sequences (incomplete Fmoc removal).
-
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP (N-methyl-2-pyrrolidone).[1][2]
-
Why DBU? DBU is a non-nucleophilic superbase. It removes Fmoc much faster than piperidine, overcoming steric bulk.
-
Why Piperazine? DBU cannot scavenge the released dibenzofulvene (DBF).[3][4] Piperazine acts as the scavenger to prevent the DBF from re-attaching to the amine.[3]
-
Why NMP? NMP solvates bulky hydrophobic residues better than DMF, preventing aggregation that exacerbates steric hindrance.
-
-
Method:
-
Pulse 1: 2 minutes.
-
Pulse 2: 3 minutes.
-
Pulse 3: 3 minutes.
-
Critical: Do NOT exceed 10 minutes total contact time. DBU promotes rapid racemization of Phg.
-
Protocol C: The "Anti-DKP" Strategy (When Phg is the 2nd Residue)
Use when Phg is at the C-terminus or penultimate position to prevent Diketopiperazine (DKP) formation.
-
Risk Factor: The free amine of the 2nd residue attacks the C-terminal ester, cleaving the dipeptide from the resin as a cyclic byproduct.[5]
-
Method (Short Burst):
-
Pulse 1: 2 minutes.
-
Pulse 2: 3 minutes.
-
IMMEDIATE WASH: Wash 5x with DMF immediately.
-
IMMEDIATE COUPLING: Do not let the resin sit. Add the next pre-activated amino acid immediately.
-
Comparative Data: Base Efficiency vs. Risk[3]
| Deprotection Cocktail | Relative Speed | Phg Racemization Risk | DKP Risk | Recommended For |
| 20% Piperidine / DMF | Standard (1.0x) | Moderate | High | Standard synthesis |
| 20% Piperidine / 0.1M HOBt | Standard (0.9x) | Low | Moderate | Phg analogs sensitive to base |
| 2% DBU / 2% Piperidine / DMF | Fast (5.0x) | High | Low* | Extremely bulky/aggregated sequences |
| 2% DBU / 5% Piperazine / NMP | Very Fast (6.0x) | High | Very Low | Best balance for bulky Phg |
*DKP risk is lower with DBU because the deprotection is so fast that the next coupling can occur sooner, provided the user moves quickly.
Troubleshooting & FAQs
Q1: My mass spec shows a peak at [M-222]. What happened?
A: This is likely a Deletion Sequence caused by incomplete Fmoc removal.
-
Cause: The bulky phenyl ring of your analog shielded the Fmoc group.
-
Fix: Switch to Protocol B (DBU/Piperazine). The stronger base is required to penetrate the steric shield. Ensure you are using NMP to maximize solvation.
Q2: I have the correct mass, but my peptide activity is zero. Is it racemized?
A: Highly likely. Phg racemization leads to diastereomers (L-L-L vs L-D-L) which have identical mass but different biological activity.
-
Diagnosis: Perform a micro-cleavage and run on a Chiral HPLC column (or use Marfey’s reagent derivatization).
-
Fix: If you used DBU, stop. Revert to Protocol A but increase the temperature to 40°C (mild heat) instead of using a stronger base. Heat improves kinetics without being as aggressive as DBU regarding proton abstraction.
Q3: Why do you recommend Piperazine over Piperidine in the DBU cocktail?
A: Piperazine is a better scavenger for dibenzofulvene in the presence of DBU. Furthermore, 5% Piperazine/2% DBU in NMP has been cited to specifically suppress DKP formation compared to standard Piperidine/DMF conditions [2].[10]
Q4: Can I use UV monitoring with DBU?
A: Yes, but be careful. DBU does not form the adduct with dibenzofulvene (DBF).[3] The UV signal comes from the DBF-Piperazine adduct (if using Protocol B). If you use DBU alone (not recommended), you are tracking free DBF, which has a different extinction coefficient. Always use the specific scavenger (Piperazine/Piperidine) in the cocktail to ensure accurate UV quantification.
References
-
Standard Fmoc Mechanisms & Monitoring
-
DKP Suppression & DBU/Piperazine Cocktails
-
Racemization of Phenylglycine
-
Malerich, J. P., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(6). Link
-
-
DBU for Difficult Sequences
Sources
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Cleavage of Fmoc-D-Phg(4-OtBu) with TFA
Welcome to the technical support guide concerning the use of Fmoc-D-Phg(4-OtBu)-OH in solid-phase peptide synthesis (SPPS). This document provides in-depth analysis, field-proven protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. We will address the stability of the tert-butyl (tBu) ether side-chain protecting group during synthesis and its efficient removal during the final trifluoroacetic acid (TFA) cleavage step.
The Chemistry of the 4-O-tert-Butyl Ether Group in SPPS
The Fmoc/tBu orthogonal strategy is a cornerstone of modern peptide synthesis.[1] In this strategy, the base-labile Fmoc group protects the N-terminus, while acid-labile tBu groups protect amino acid side chains. The 4-O-tert-butyl ether on D-Phenylglycine serves to protect the phenolic hydroxyl group, analogous to the protection of Tyrosine (Tyr).
This protection scheme relies on two key principles:
-
Stability to Base: The tBu ether is robust and completely stable under the basic conditions (typically 20% piperidine in DMF) used for repeated N-terminal Fmoc group removal during chain elongation.[1][2]
-
Lability to Acid: The tBu ether is designed to be cleaved by strong acids, most commonly TFA, during the final step to release the fully deprotected peptide from the solid support.[1]
The primary challenge during TFA cleavage is not the stability of the OtBu group itself, but managing the byproducts of its removal. Acid-mediated cleavage of any tBu-based protecting group generates highly reactive tert-butyl cations (tBu⁺).[3][4] These electrophilic species can irreversibly modify nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to a +56 Da adduct known as tert-butylation.[3][5] Therefore, the cleavage strategy must be designed to both efficiently remove the OtBu group and effectively neutralize these reactive cations.
Cleavage Mechanism and Scavenger Action
The cleavage process is an acid-catalyzed SN1 reaction. TFA protonates the ether oxygen, leading to the departure of the stable tert-butyl cation and the free phenol. Scavengers, which are nucleophilic reagents added to the cleavage cocktail, act as "traps" for these cations, preventing them from reacting with the peptide.[4][6]
Caption: Mechanism of OtBu cleavage and cation scavenging.
Frequently Asked Questions (FAQs)
Q1: Is the 4-OtBu group on D-Phg completely stable during standard Fmoc-SPPS cycles? A: Yes. The tert-butyl ether linkage is highly resistant to the basic conditions (e.g., 20-40% piperidine in DMF) used for Fmoc deprotection.[1][7] You should not expect any premature loss of this side-chain protecting group during the iterative coupling and deprotection cycles of synthesis.
Q2: Will a standard TFA cleavage cocktail completely remove the 4-OtBu group? A: In most cases, yes. A standard cleavage cocktail, such as TFA/H₂O/TIS (95:2.5:2.5), for 2-3 hours at room temperature is sufficient to cleave the tBu ether from the Phg side chain.[7] However, factors like steric hindrance from neighboring amino acids or peptide aggregation on the resin can slow down the cleavage kinetics.[8] If incomplete cleavage is suspected, extending the reaction time is the first recommended step.
Q3: What are the primary risks associated with the TFA cleavage of a peptide containing Phg(4-OtBu)? A: The two main risks are:
-
Incomplete Cleavage: A portion of the final peptide population may retain the OtBu group, resulting in a heterogeneous product and complicating purification. This is observed as a +56 Da peak from the desired product mass in MS analysis.
-
Tert-butylation: The tBu cations generated from the cleavage of Phg(4-OtBu) and other tBu-protected residues (e.g., Ser(tBu), Asp(OtBu)) can alkylate sensitive residues, especially Trp, Met, and Cys.[5] This also results in a +56 Da adduct, but on a different residue, which can be confirmed with MS/MS sequencing. Proper use of scavengers is critical to prevent this.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My LC-MS analysis shows a significant peak at +56 Da corresponding to the mass of the peptide with the OtBu group still attached.
-
Probable Cause: The cleavage reaction was incomplete. This can be due to insufficient reaction time, reduced TFA potency (e.g., from water absorption), or poor solvent accessibility to the peptide on the resin.
-
Solution:
-
Extend Cleavage Time: Re-treat the resin with a fresh cleavage cocktail for an additional 1-2 hours. For a new synthesis, plan for a 3-4 hour cleavage time. It is useful to perform a time-course study (e.g., analyzing aliquots at 1, 2, and 4 hours) to determine the optimal cleavage time for your specific peptide.[8]
-
Ensure Sufficient Reagent Volume: Use at least 10 mL of cleavage cocktail per gram of peptide-resin to ensure the resin is fully swollen and all sites are accessible.
-
Verify Reagent Quality: Use fresh, high-purity TFA. Old TFA can absorb atmospheric moisture, reducing its effective acidity.
-
Problem 2: My desired peptide is present, but my mass spec also shows a +56 Da adduct. MS/MS analysis confirms this modification is on a Tryptophan (or Methionine) residue.
-
Probable Cause: Ineffective scavenging of tert-butyl cations. The standard scavenger cocktail may not be sufficient for peptides containing highly nucleophilic residues.
-
Solution:
-
Optimize Scavenger Cocktail: The choice of scavengers is critical and depends on the peptide sequence.[3] For peptides containing sensitive residues, a more robust scavenger cocktail is required.
-
| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action / Notes |
| Triisopropylsilane (TIS) | Trp, general tBu⁺ scavenger | 2.5 - 5% | Reduces cations via hydride transfer. Also scavenges trityl cations.[3][4] |
| Water (H₂O) | General tBu⁺ scavenger | 2.5 - 5% | Traps tBu⁺ to form tert-butanol.[4] Essential for Pbf group removal from Arg. |
| Thioanisole | Trp, Met | 5% | Aromatic thiol that effectively traps electrophiles. Can be odorous.[9] |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | Protects thiol groups and scavenges cations. Strong, unpleasant odor.[3][10] |
| Dimethyl Sulfide (DMS) | Met, Trp | 5% | A volatile thioether scavenger. Often used in combination with others.[4] |
Recommended Action: For a peptide containing Trp and Phg(4-OtBu), modify the standard cocktail to TFA/TIS/H₂O/Thioanisole (90:5:2.5:2.5) or use the well-established Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5) for maximum protection.[9]
Caption: Troubleshooting workflow for TFA cleavage issues.
Experimental Protocols
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides that do not contain highly sensitive residues like Trp, Met, or Cys.
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel. Wash the resin three times with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cocktail Preparation: Freshly prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL deionized H₂O. Mix thoroughly.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol).[7] Agitate gently at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate into a 50 mL conical tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a separate tube containing 40-50 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Let the mixture stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis and purification by HPLC.
Protocol 2: Monitoring Cleavage by HPLC
This protocol allows you to determine the optimal cleavage time for your peptide.
-
Initiate Cleavage: Start the cleavage reaction as described in Protocol 1, Step 3.
-
Sampling: At designated time points (e.g., t = 30 min, 1h, 2h, 3h), carefully withdraw a small aliquot (e.g., 20 µL) of the TFA supernatant.[11]
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing 1 mL of cold diethyl ether to precipitate the peptide and stop the reaction.[11]
-
Sample Preparation: Centrifuge the tube, decant the ether, and re-dissolve the small peptide pellet in a known volume of a suitable solvent for analysis (e.g., 50% Acetonitrile/H₂O with 0.1% TFA).
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Monitor the disappearance of the starting material (protected peptide) and the appearance of the final product (deprotected peptide).[11] The reaction is complete when the peak for the protected peptide is no longer observed.
References
-
ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266. Retrieved from [Link]
-
Church, C. D., Tratnyek, P. G., & Scow, K. M. (1999). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 33(19), 3436–3442. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An Eco-Sustainable Erbium(III)-Catalyzed Method for Formation/Cleavage of O-Boc-esters. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
-
Mezcua, M., Agüera, A., Hernando, M. D., Piedra, L., & Fernández-Alba, A. R. (2003). Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection. Journal of Chromatography A, 999(1-2), 81–90. Retrieved from [Link]
-
Qiu, X., Meng, W., & Qing, F. L. (2012). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of Organic Chemistry, 77(14), 6213–6222. Retrieved from [Link]
-
Zander, N., & Frank, R. (2002). The use of polystyrylsulfonyl chloride resin as a solid supported condensation reagent for the formation of esters. Organic Syntheses, 79, 215. Retrieved from [Link]
-
Hyman, M., & O'Reilly, K. (1999). Kinetics of Methyl t-Butyl Ether Cometabolism at Low Concentrations by Pure Cultures of Butane-Degrading Bacteria. Applied and Environmental Microbiology, 65(12), 5328–5334. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Hydrophobic Fmoc-D-Phg(4-OtBu) Synthesis
Subject: Troubleshooting Aggregation & Racemization in Sterically Hindered Phenylglycine Derivatives Ticket Priority: High (Sequence Integrity Risk) Assigned Specialist: Senior Application Scientist
Introduction: The "Perfect Storm" of D-Phg(4-OtBu)
You are encountering difficulties with Fmoc-D-Phg(4-OtBu)-OH not simply because it is hydrophobic, but because it presents a synergistic failure mode in Solid Phase Peptide Synthesis (SPPS):
-
-Branching Sterics: Like Valine and Isoleucine, Phenylglycine (Phg) is
-branched. The bulky phenyl ring is directly attached to the -carbon, creating immense steric hindrance near the peptide backbone. -
The 4-OtBu Multiplier: The tert-butyl group at the para position acts as a massive hydrophobic anchor, promoting rapid intermolecular aggregation (hydrophobic collapse) within the resin matrix.
-
Racemization Sensitivity: Unlike standard hydrophobic residues (Leu, Phe), Phg has an exceptionally acidic
-proton. Standard "brute force" aggregation fixes (high heat, strong bases) will instantly racemize D-Phg into L-Phg.
This guide provides a tiered troubleshooting protocol designed to solve aggregation without destroying chiral integrity.
Tier 1: Diagnostic & Immediate Mitigation
Is it Aggregation or Steric Hindrance? Before altering chemistry, confirm the diagnosis.
-
Symptom: Fmoc deprotection peaks (UV
) broaden or tail significantly after adding Phg. -
Symptom: Resin bed volume decreases (shrinks) despite washing.
-
Symptom: Mass Spec shows "Deletion Sequences" (Missing Phg) or
Da peaks (incomplete coupling adducts).
The "Magic Mixture" Solvent Strategy
Standard DMF is often insufficient to solvate the
| Solvent System | Composition | Mechanism of Action |
| Standard | DMF (100%) | Standard solvation. Fails for Phg(4-OtBu) aggregates. |
| Magic Mixture | DCM / DMF / NMP (1:1:1) | DCM swells the polystyrene core; NMP solvates the peptide chains; DMF maintains reagent solubility. |
| Chaotropic Wash | 0.1M LiCl or KSCN in DMF | Disrupts hydrogen bonding networks (secondary structure) prior to coupling. |
Protocol: Chaotropic Salt Wash
-
Perform standard Fmoc deprotection.
-
Wash resin
with DMF.[1][2] -
Wash resin
min with 0.1M LiCl in DMF. (Crucial Step: Breaks -sheets). -
Wash resin
with DMF (Remove salt traces).[2] -
Proceed immediately to coupling.
Tier 2: Advanced Synthetic Strategies (The Coupling)
WARNING: Do NOT use standard high-temperature coupling (
The "Low-Racemization" Coupling Protocol
To couple the bulky Phg(4-OtBu) without epimerization, we must switch from "Strong Base" to "Smart Activation."
-
Reagent: COMU or HATU/HOAt . (COMU is preferred for lower racemization).
-
Base: 2,4,6-Collidine (TMP). This weak, bulky base is sufficient to activate the ester but too sterically hindered to abstract the
-proton of Phg. -
Temperature: Ambient (
C). Do not heat.
Optimized Coupling Cycle (Step-by-Step)
-
Dissolve: Fmoc-D-Phg(4-OtBu)-OH (3 eq) and COMU (3 eq) in NMP/DMF (1:1) .
-
Activate: Add 2,4,6-Collidine (3 eq) . Pre-activation time: 30 seconds max.
-
Couple: Add to resin immediately.[4]
-
Time: React for 60 minutes at Room Temp.
-
Re-Couple: Drain and repeat steps 1–4 (Double Coupling is mandatory).
-
Cap: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from growing.
Tier 3: Structural Disruption (The "Nuclear" Option)
If Tier 1 and 2 fail, the aggregation is thermodynamic. You must chemically block the hydrogen bonds.
Backbone Protection (Dmb/Hmb)
Since Phg cannot form pseudoprolines (which require Ser/Thr/Cys), use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the preceding amino acid or the Phg itself (if available).[5]
-
Mechanism: The Hmb/Dmb group blocks the amide nitrogen, preventing it from acting as an H-bond donor. This physically stops
-sheet formation. -
Implementation: If your sequence is ...Ala-D-Phg..., use Fmoc-Ala-(Dmb)Gly-OH or similar backbone protecting strategies before the difficult region if possible, or use Dmb-protected Glycine as a "breaker" residue if the sequence allows.
Visualizing the Problem & Solution
Figure 1: The Aggregation Feedback Loop
This diagram illustrates why standard protocols fail and where our interventions act.
Caption: The aggregation cycle driven by Phg(4-OtBu) hydrophobicity and sterics. Green nodes indicate chemical interventions.
Figure 2: Decision Tree for Troubleshooting
Caption: Diagnostic workflow to distinguish between kinetic failure (deletion) and chemical instability (racemization).
Frequently Asked Questions (FAQs)
Q1: Can I use Microwave irradiation to force the coupling of Phg(4-OtBu)?
A: Proceed with extreme caution. While microwave energy (MW) overcomes aggregation, Phg is uniquely sensitive to base-catalyzed racemization at high temperatures (
Q2: Why is my yield low even after the coupling looks complete? A: The issue might be re-aggregation during cleavage . Hydrophobic peptides can precipitate back onto the resin during TFA cleavage.
-
Fix: Add DCM to your cleavage cocktail (TFA/TIS/H2O/DCM) to keep the hydrophobic core solvated as it leaves the resin.
Q3: Is there a specific resin I should use? A: Yes. Avoid high-loading Polystyrene (PS).
-
Recommendation: Use ChemMatrix (100% PEG) or TentaGel (PEG-PS) with low loading (< 0.2 mmol/g ). The PEG environment is amphiphilic and reduces the hydrophobic collapse caused by the 4-OtBu group.
References
-
Kent, S. B. H., et al. (1992).[6] Improved Solvation in Solid Phase Peptide Synthesis. The "Magic Mixture" concept for difficult sequences.
-
Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.
-
Paradís-Bas, M., et al. (2016).[7] The road to the synthesis of 'difficult peptides'. Review of chaotropic salts and backbone protection.
-
Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Characterization of Fmoc-D-phenylglycine(4-OtBu)
The following guide provides an in-depth technical analysis of the 1H NMR characterization of Fmoc-D-phenylglycine(4-OtBu) . It is designed for researchers requiring rigorous structural validation of this specific chiral building block, particularly to distinguish it from structural analogs like Tyrosine derivatives or unsubstituted Phenylglycine.
A Comparative Technical Guide for Structural Validation
Executive Summary & Strategic Importance
Fmoc-D-phenylglycine(4-OtBu) is a specialized non-proteinogenic amino acid used to introduce conformational constraints and side-chain bulk into peptide backbones.[1] Unlike Tyrosine, which possesses a methylene spacer (
Why this characterization matters:
-
Structural Ambiguity: It is frequently confused with Fmoc-D-Tyr(tBu)-OH due to similar mass and polarity, yet the conformational impact on the peptide is drastically different.[1]
-
Stereochemical Integrity: The
-proton of Phg derivatives is highly acidic; confirming the integrity of the chiral center during handling is critical. -
Protecting Group Stability: The tert-butyl ether (OtBu) is acid-labile.[1] NMR confirms the absence of the deprotected phenol (4-OH) impurity.[1]
Chemical Identity & Theoretical Spin System
Before analyzing the spectrum, we must define the expected spin system.
-
Formula:
-
MW: 445.5 g/mol [1]
-
Key Fragments:
Structural Visualization (Graphviz)[1]
Figure 1: Structural connectivity and expected NMR chemical shift zones. Note the direct attachment of the Phenyl ring to the Alpha-Carbon.[1]
Experimental Protocol
To ensure reproducibility and minimize solvent effects (which can shift amide peaks), the following protocol is recommended.
Materials
-
Solvent: DMSO-d6 (99.9% D) is preferred over
.[1]-
Reason: Fmoc-amino acids often aggregate in chloroform, leading to broad lines.[1] DMSO ensures solubility and distinct NH coupling.
-
-
Internal Standard: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the aromatic vs. tBu ratio). -
Scans (NS): 16–32 (sufficient for high S/N).
-
Temperature: 298 K (25°C).[1]
Detailed Spectral Analysis & Assignment
The spectrum of Fmoc-D-Phg(4-OtBu)-OH in DMSO-d6 divides into three distinct diagnostic regions.
Region A: The Aliphatic Zone (1.0 – 2.0 ppm)[1]
-
Signal: Sharp Singlet (
9H).[1] -
Shift: 1.25 – 1.30 ppm .
-
Assignment: tert-Butyl group (OtBu).[1]
-
QC Check: Integration must be exactly 9.0 relative to the
-proton (1.0). If integration is < 9, suspect deprotection (loss of tBu).[1]
Region B: The Alpha-Proton (5.0 – 5.6 ppm) — CRITICAL DIAGNOSTIC
This is the most important signal for distinguishing Phenylglycine from Tyrosine.[1]
-
Signal: Doublet (couples to NH).[1]
-
Shift: 5.15 – 5.45 ppm .
-
Assignment:
-CH. -
Why it validates the structure:
Region C: The Aromatic & Amide Zone (6.8 – 8.5 ppm)
This region is complex due to overlap between the Fmoc group and the phenyl side chain.[1]
-
Amide NH: Doublet at 8.0 – 8.3 ppm .[1]
-
Fmoc Protons:
-
Side Chain Phenyl (AA'BB' System):
-
Protons ortho to OtBu:
6.90 ppm (Doublet, Hz). -
Protons meta to OtBu (ortho to
-C): 7.35 ppm (Often overlaps with Fmoc triplet).[1]
-
Comparative Analysis: The "Decision Matrix"
Use this table to objectively identify your compound against common alternatives.
| Feature | Fmoc-D-Phg(4-OtBu)-OH (Target) | Fmoc-D-Tyr(tBu)-OH (Alternative) | Fmoc-D-Phg-OH (Unsubstituted) |
| Absent | Present ( | Absent | |
| t-Butyl Signal | Present ( | Present ( | Absent |
| Aromatic Pattern | AA'BB' (Para-subst) + Fmoc | AA'BB' (Para-subst) + Fmoc | Multiplet (Mono-subst) + Fmoc |
| Identity Verdict | Confirmed | Rejected (Wrong Backbone) | Rejected (Wrong Sidechain) |
Visual Logic Flow for Identification
Figure 2: Logical workflow for distinguishing Fmoc-Phg(4-OtBu) from common analogs.
Troubleshooting & Impurities
The "Missing" tBu (Deprotection)[1]
-
Observation: Small singlet at 1.3 ppm (integral < 9H) or new broad peak at ~9.2 ppm.[1]
-
Cause: Acidic hydrolysis of the ether. The broad peak at >9 ppm corresponds to the free phenolic -OH.[1]
-
Solution: Repurify or discard. Free phenol will lead to side reactions (acylation) during peptide synthesis.[1]
Rotamers
-
Observation: Doubling of peaks (especially Fmoc CH2 and NH) in the NMR spectrum.
-
Cause: Restricted rotation around the amide bond (cis/trans conformers), common in bulky amino acids.
-
Verification: Run the NMR at an elevated temperature (e.g., 313 K or 323 K). Rotamer peaks should coalesce into single sharp signals.[1]
References
-
Chemical Identity & CAS Verification
- Comparative NMR Data (Fmoc-Tyr vs Fmoc-Phg)
-
General 1H NMR Shift Tables
(Note: While specific literature spectra for CAS 1270295-28-7 are proprietary to catalog holders, the shift assignments above are derived from authoritative fragment analysis of Fmoc-Phg and tert-butyl phenyl ether systems.)
Sources
Mass spectrometry analysis of peptides containing Fmoc-D-nortyrosine
Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Nortyrosine: A Comprehensive Comparison Guide
As a Senior Application Scientist, navigating the synthesis and analytical characterization of non-proteinogenic amino acids requires moving beyond standard protocols to understand the fundamental physicochemical behaviors of the molecules. Fmoc-D-nortyrosine—also formally known as Fmoc-D-4-hydroxyphenylglycine (D-Hpg)—is a critical building block found in potent glycopeptide antibiotics like vancomycin and ramoplanin[1][2].
Unlike conventional D-tyrosine, D-nortyrosine lacks a β-methylene group, linking its phenolic ring directly to the α-carbon[1]. While this structural rigidification enhances a peptide's resistance to proteolytic degradation, it introduces profound challenges in Solid-Phase Peptide Synthesis (SPPS) and necessitates a complete recalibration of how we interpret tandem mass spectrometry (MS/MS) data.
This guide objectively compares the performance and analytical profile of Fmoc-D-nortyrosine against its closest alternatives, providing drug development professionals with the mechanistic causality and self-validating protocols needed to ensure analytical integrity.
Structural Causality: SPPS Stability and Racemization
During standard SPPS, the repetitive use of secondary amines (e.g., 20% piperidine in DMF) for Fmoc deprotection introduces a high risk of base-catalyzed racemization[3]. The behavior of D-nortyrosine is best understood when benchmarked against D-tyrosine and D-phenylglycine.
-
Fmoc-D-Tyrosine (D-Tyr): Highly stable. The β-methylene group insulates the α-carbon from the electron-withdrawing effects of the aromatic ring.
-
Fmoc-D-Phenylglycine (D-Phg): Highly susceptible to racemization. The direct attachment of the phenyl ring stabilizes the α-carbanion formed during base exposure, drastically increasing the acidity of the α-proton[2].
-
Fmoc-D-Nortyrosine (D-Nty / D-Hpg): Exhibits a moderate racemization rate. The addition of a para-hydroxyl group to the phenylglycine scaffold introduces an electron-donating mesomeric effect (+M). This increases the electron density of the aromatic ring, reducing its ability to stabilize the α-carbanion, thereby decelerating the racemization rate relative to D-Phg[2].
Mass Spectrometry Fragmentation Dynamics
The absence of the β-methylene group in D-nortyrosine fundamentally rewrites gas-phase fragmentation rules. Analysts relying on automated sequencing algorithms will frequently encounter false negatives if these mechanistic deviations are not accounted for.
Collision-Induced Dissociation (CID / HCD)
In collisional activation, backbone cleavage generates diagnostic immonium ions (
Radical-Driven Fragmentation (ETD / ECD / HAD) In radical-based MS/MS techniques—such as Electron Transfer Dissociation (ETD) or Hydrogen Attachment/Abstraction Dissociation (HAD)—fragmentation is propagated by radical migration. Research demonstrates that a radical situated on the β-carbon is mechanistically required to drive specific α-type backbone cleavages[4]. Because nortyrosine lacks a β-hydrogen, radical abstraction at this site is impossible. Consequently, backbone fragmentation at the D-Nty residue is almost completely eliminated in radical-driven MS/MS[4].
Mechanistic causality of β-hydrogen presence on radical-driven MS/MS fragmentation pathways.
Quantitative Comparison Data
To facilitate rapid assay development, the following table synthesizes the expected analytical parameters for D-Nty and its structural analogs.
| Parameter | Fmoc-D-Tyrosine (D-Tyr) | Fmoc-D-Nortyrosine (D-Nty) | Fmoc-D-Phenylglycine (D-Phg) |
| Side Chain Structure | |||
| SPPS Racemization Risk | Low | Moderate (+M effect) | High |
| Diagnostic Immonium Ion | m/z 136.08 | m/z 122.06 | m/z 106.07 |
| Neutral Loss (Side Chain) | 106 Da / 107 Da | 93 Da / 94 Da | 77 Da / 78 Da |
| Radical MS Cleavage | Standard c/z ion series | Suppressed at Nty residue | Suppressed at Phg residue |
Self-Validating Experimental Protocols
The following workflows are engineered with internal feedback loops to ensure that both the synthesis and the mass spectrometric characterization are continuously validated.
Protocol 1: LC-MS/MS Sequencing and Immonium Ion Validation
Objective: To confirm the sequence fidelity of D-Nty-containing peptides and definitively differentiate them from D-Tyr misincorporations.
-
Sample Preparation: Dissolve the crude, cleaved peptide in 50% Acetonitrile/Water with 0.1% Formic Acid (FA) to a 10 µM concentration. Note: If the peptide contains multiple basic residues (e.g., Arg, Lys), utilize a perfluorinated ion-pairing agent like 0.05% Trifluoroacetic acid (TFA) to neutralize the charge, thereby increasing hydrophobicity and improving reversed-phase retention[5].
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Execute a linear gradient from 5% to 60% Mobile Phase B (0.1% FA in ACN) over 15 minutes at 0.3 mL/min[6].
-
MS Acquisition: Operate a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) in positive ESI mode. Program a "Universal" Data-Dependent Acquisition (DDA) method, utilizing a 3-second cycle time between a high-resolution MS1 scan (120,000 FWHM) and HCD MS/MS fragmentation (Normalized Collision Energy at 28%)[7].
-
Self-Validation Check: Extract the MS/MS spectra. The system is validated only if the m/z 122.06 immonium ion is present and the m/z 136.08 ion is entirely absent. The presence of m/z 136.08 indicates cross-contamination or synthetic failure.
Step-by-step experimental workflow for the synthesis and LC-MS/MS validation of D-Nty peptides.
Protocol 2: Chiral LC-MS Assay for SPPS Racemization Kinetics
Objective: To quantify the D- to L- conversion rate of Fmoc-D-Nty during prolonged exposure to deprotection bases.
-
System Suitability Test (SST): Before analyzing synthetic samples, inject a 1:1 synthetic mixture of L-Nty and D-Nty reference standards onto a chiral stationary phase column. Validation Check: Proceed only if baseline resolution (
) is achieved between the enantiomers. -
Incubation: Suspend a known mass of Fmoc-D-Nty-resin in 20% piperidine/DMF[3].
-
Kinetic Sampling: Extract resin aliquots at
and hours. Cleave the peptide from the resin using a standard cocktail (95% TFA, 2.5% TIS, 2.5% )[3]. -
Quantification: Analyze the cleaved aliquots using the validated chiral LC-MS method. Integrate the Area Under the Curve (AUC) for both the D- and L- peaks. Plot the L-isomer percentage over time to establish the specific racemization kinetics for your sequence, allowing you to optimize coupling times and base selection (e.g., switching to the milder base piperazine if racemization exceeds 5%).
References
-
Taylor & Francis. "Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal." Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]
-
ACS Omega. "Predicting the Success of Fmoc-Based Peptide Synthesis." ACS Publications. Available at:[Link]
-
Anapharm Bioanalytics. "Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges." Anapharm Bioanalytics Insights. Available at: [Link]
-
Wikipedia. "4-Hydroxyphenylglycine." Wikimedia Foundation. Available at:[Link]
-
ResearchGate. "Proposed nomenclature for peptide ion fragmentation." Journal of Mass Spectrometry. Available at: [Link]
-
RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." RSC Advances. Available at:[Link]
Sources
- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Fmoc-D-Phg(4-OtBu)-OH vs. Fmoc-D-Phe(4-tBu)-OH in Solid-Phase Peptide Synthesis
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids is pivotal for designing peptides with enhanced stability, constrained conformations, and novel biological activities. Fmoc-D-Phg(4-OtBu)-OH (Fmoc-D-para-tert-butoxyphenylglycine) and Fmoc-D-Phe(4-tBu)-OH (Fmoc-D-para-tert-butylphenylalanine) are two such building blocks, both featuring a bulky, tert-butylated phenyl side chain. However, a subtle yet critical structural difference—the direct attachment of the phenyl ring to the α-carbon in Phenylglycine (Phg) versus its connection via a methylene spacer in Phenylalanine (Phe)—dictates vastly different reactivity profiles. This guide provides an in-depth comparison of their performance in SPPS, focusing on steric effects, coupling efficiency, and the propensity for racemization, offering field-proven protocols to mitigate associated challenges.
Introduction: Structural and Functional Overview
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, relying on the orthogonality of the base-labile Fmoc protecting group for the α-amine and acid-labile groups, like tert-butyl (tBu), for side-chain protection.[][2] This allows for the sequential assembly of peptide chains under mild conditions.[3]
Fmoc-D-Phe(4-tBu)-OH is a derivative of Phenylalanine. The methylene group (β-carbon) between the α-carbon and the phenyl ring affords it significant conformational flexibility. The para-tBu group enhances solubility and prevents side reactions like oxidation that can occur with unprotected Phenylalanine.[4] It is considered a sterically demanding but generally well-behaved amino acid in SPPS.
Fmoc-D-Phg(4-OtBu)-OH is a derivative of Phenylglycine, a non-proteinogenic α-amino acid. Its defining feature is the direct linkage of the phenyl ring to the α-carbon. This creates a highly rigid and sterically congested environment around the chiral center, profoundly impacting its reactivity.
Caption: Chemical structures of Fmoc-D-Phe(4-tBu)-OH and Fmoc-D-Phg(4-OtBu)-OH.
Comparative Reactivity Analysis
The primary differences in reactivity stem from two key factors: steric hindrance at the α-carbon and the susceptibility of the α-proton to abstraction.
Steric Hindrance and Coupling Efficiency
The direct attachment of the bulky phenyl group to the α-carbon makes Fmoc-D-Phg(4-OtBu)-OH significantly more sterically hindered than Fmoc-D-Phe(4-tBu)-OH.[5] This has direct consequences for the acylation (coupling) step in SPPS.
-
Fmoc-D-Phe(4-tBu)-OH: While bulkier than standard amino acids, its coupling can typically be achieved with high efficiency using standard uronium/aminium reagents like HBTU or HATU.[6] The methylene spacer allows the reactive carboxyl group to orient itself effectively for nucleophilic attack by the resin-bound amine.
-
Fmoc-D-Phg(4-OtBu)-OH: The severe steric congestion necessitates the use of more potent coupling reagents and optimized conditions to achieve acceptable yields.[6][7] Standard coupling protocols may lead to incomplete reactions, resulting in deletion sequences that are difficult to separate from the target peptide.[8] Microwave-assisted synthesis or elevated temperatures (40-60°C) can be particularly effective in providing the necessary activation energy to overcome this steric barrier.[6]
Racemization: The Critical Distinction
The most significant challenge associated with Phenylglycine derivatives is their high propensity for racemization (epimerization) during peptide synthesis.[9][10]
The mechanism involves the abstraction of the α-proton by a base, forming a planar enolate intermediate, which can then be re-protonated from either face, scrambling the stereochemistry. The acidity of this proton in Phg is increased due to the electron-withdrawing nature of the adjacent phenyl ring.
-
Fmoc-D-Phe(4-tBu)-OH: This derivative is highly resistant to racemization under standard SPPS conditions. Studies have shown that even when using various coupling and deprotection conditions, the phenylalanine analogue of a test peptide is consistently obtained as a single diastereoisomer.[9]
-
Fmoc-D-Phg(4-OtBu)-OH: This derivative is exceptionally prone to racemization. The epimerization can occur during two key steps:
-
Activation/Coupling: The base used to activate the carboxylic acid (e.g., DIPEA, NMM) can abstract the acidic α-proton. This is often the primary source of racemization.[10]
-
Fmoc-Deprotection: Prolonged exposure to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) can also lead to a gradual loss of stereochemical integrity.[9][10]
-
Experimental studies have demonstrated that synthesizing a Phg-containing peptide can result in nearly 50% of the undesired diastereoisomer under unoptimized conditions.[9] This underscores the necessity of carefully selected reagents and protocols.
Caption: Decision workflow for incorporating Phe vs. Phg derivatives in SPPS.
Fmoc-Deprotection Kinetics
The rate of Fmoc removal is also influenced by steric hindrance.[8] While standard deprotection with 20% piperidine in DMF is generally effective for both residues, sluggish deprotection can occur with Phg, especially if it is preceded by another bulky residue.[11] Incomplete Fmoc removal leads to deletion sequences. If monitoring indicates incomplete deprotection, using a stronger base cocktail (e.g., 2% DBU/2% piperidine in DMF) can be effective, but this must be used with caution for Phg due to the increased risk of racemization.[8]
Data Summary and Recommendations
| Feature | Fmoc-D-Phe(4-tBu)-OH | Fmoc-D-Phg(4-OtBu)-OH | Rationale & Expert Insight |
| Steric Hindrance | Moderate-High | Very High | The absence of a β-carbon spacer in Phg places the bulky phenyl ring directly at the α-carbon, severely restricting access to the reactive center. |
| Coupling Efficiency | Good to Excellent | Poor to Moderate | Requires potent activators (e.g., HATU, COMU) and potentially elevated temperatures or longer reaction times to overcome the steric barrier.[6] |
| Racemization Risk | Very Low | Very High | The α-proton of Phg is acidic and highly susceptible to abstraction by base during both activation and deprotection, leading to epimerization.[9][10] |
| Recommended Base | DIPEA, NMM | 2,4,6-Trimethylpyridine (TMP) , 2,6-Lutidine | Weaker, sterically hindered bases are crucial to minimize α-proton abstraction during coupling. DIPEA should be avoided.[10] |
| Fmoc Deprotection | Standard (2x 10 min) | Standard, but monitor closely | Monitor for completion via Kaiser test. Consider extended time or DBU for difficult sequences, but be aware of the racemization risk.[8] |
Experimental Protocols
The following protocols are designed to maximize yield and purity while minimizing side reactions. Every protocol must be a self-validating system; always confirm reaction completion with a qualitative test (e.g., Kaiser test for deprotection, isatin test for coupling to secondary amines) before proceeding.
Protocol 1: High-Efficiency, Low-Racemization Coupling of Fmoc-D-Phg(4-OtBu)-OH
Causality: This protocol uses a highly potent phosphonium-based reagent (COMU) which is effective for hindered couplings, paired with a weak, sterically hindered base (TMP) to prevent the base-catalyzed enolization that leads to racemization.[10]
-
Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF (5-7 times). Confirm deprotection with a positive Kaiser test.
-
Reagent Preparation: In a separate vessel, dissolve:
-
Fmoc-D-Phg(4-OtBu)-OH (4 eq., 0.4 mmol)
-
COMU (3.9 eq., 0.39 mmol)
-
2,4,6-Trimethylpyridine (TMP) (8 eq., 0.8 mmol) in a minimal volume of DMF.
-
-
Pre-activation: Allow the solution to pre-activate for 2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. For extremely difficult couplings, the temperature may be increased to 40°C.
-
Monitoring & Washing: After the reaction, take a small resin sample and perform a Kaiser test. A negative result (clear/yellow beads) indicates completion. Wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Standard Coupling of Fmoc-D-Phe(4-tBu)-OH
Causality: As racemization is not a significant concern, a standard, highly efficient uronium activator (HATU) with a common non-nucleophilic base (DIPEA) provides a rapid and effective coupling.
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Reagent Preparation: In a separate vessel, dissolve:
-
Fmoc-D-Phe(4-tBu)-OH (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol).
-
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring & Washing: Monitor for completion with a Kaiser test and wash the resin thoroughly with DMF.
Conclusion
While both Fmoc-D-Phg(4-OtBu)-OH and Fmoc-D-Phe(4-tBu)-OH provide a bulky, hydrophobic side chain, their reactivity in SPPS is dramatically different. Fmoc-D-Phe(4-tBu)-OH is a sterically demanding but manageable building block that can be incorporated using robust, standard coupling protocols.
In stark contrast, Fmoc-D-Phg(4-OtBu)-OH is a challenging residue that requires specialized handling to overcome severe steric hindrance and, most critically, to suppress its high propensity for racemization. The key to its successful incorporation lies in the judicious selection of a potent coupling reagent combined with a weak, sterically hindered base. For researchers aiming to install the unique structural constraint of a Phenylglycine residue, these optimized protocols are not merely recommended—they are essential for preserving stereochemical integrity and achieving high-purity target peptides.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2016). Kinetics of Fmoc deprotection. RSC Advances. [Link]
-
PubMed. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
European Peptide Society. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]
-
RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Fmoc-D-4-(tert-butoxy)phenylglycine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereochemical Purity in Peptide Synthesis
Fmoc-D-4-(tert-butoxy)phenylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptide-based therapeutics.[1][2] Its unique phenylglycine core is integral to designing peptides with constrained conformations, enhanced stability, and novel biological activities. In the landscape of pharmaceutical development, the stereochemical identity of a chiral molecule is not a trivial detail—it is a critical quality attribute that dictates pharmacological and toxicological outcomes.[3] The presence of the undesired L-enantiomer in a synthesis starting with Fmoc-D-4-(tert-butoxy)phenylglycine can introduce diastereomeric impurities into the final peptide.[4] These impurities are often difficult to remove and can lead to products with reduced efficacy or altered immunogenicity.
Therefore, the rigorous validation of enantiomeric purity for this key starting material is a non-negotiable step in both research and manufacturing. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for a self-validating analytical system.
Chiral High-Performance Liquid Chromatography (HPLC): The Quantitative Gold Standard
For the precise and sensitive quantification of enantiomeric excess (ee), Chiral HPLC is the undisputed method of choice.[4][5][6] Its power lies in its ability to physically separate the two enantiomers, allowing for their individual quantification with high accuracy, even when one is present at a trace level (≤0.05%).[5]
The Principle of Chiral Recognition Separation is achieved using a Chiral Stationary Phase (CSP). The CSP is composed of a chiral selector immobilized on a silica support. As the enantiomeric mixture passes through the column, the D- and L-enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.[4] The difference in the stability and energy of these two complexes leads to differential retention times, resulting in their separation. For N-Fmoc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and excellent resolving power.[7][8]
Workflow for Chiral HPLC Analysis
Caption: General workflow for determining enantiomeric purity via Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
This protocol is designed as a starting point for method development and validation.
-
Instrumentation & Column:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Acetonitrile (ACN) and Deionized Water containing 0.1% Trifluoroacetic Acid (TFA) in a 60:40 (v/v) ratio .
-
Causality: ACN is the organic modifier that controls retention. TFA is a crucial additive that acts as an ion-pairing agent and protonates residual silanols on the silica support, leading to sharper, more symmetrical peaks.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Fmoc-D-4-(tert-butoxy)phenylglycine sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
To confirm peak identity, also prepare a sample of the corresponding racemic (D/L) mixture.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 265 nm or 301 nm (The Fmoc group has strong absorbance, providing high sensitivity).[9]
-
-
Data Analysis & Calculation:
-
Inject the racemic standard first to determine the retention times (t_R) for the D- and L-enantiomers.
-
Inject the Fmoc-D-4-(tert-butoxy)phenylglycine sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
Representative Performance Data
The following table summarizes expected performance data for a well-optimized chiral HPLC method, based on typical separations of similar Fmoc-amino acids.[4][6]
| Parameter | D-Enantiomer | L-Enantiomer | Performance Metric | Value |
| Retention Time (t_R) | ~12.5 min | ~16.0 min | Selectivity (α) | 1.28 |
| Peak Area | 99.95% | 0.05% | Resolution (R_s) | > 2.0 |
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1.1 is desirable.
-
Resolution (R_s): A measure of the degree of separation between the two peaks. A value > 1.5 indicates baseline separation, which is essential for accurate quantification.
¹H NMR Spectroscopy: An Orthogonal Confirmatory Method
While HPLC provides quantitative separation, NMR spectroscopy offers an orthogonal approach to verify enantiomeric purity without physical separation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish them, a chiral environment must be introduced.
The Principle of Chiral Discrimination in NMR This is achieved by adding a Chiral Solvating Agent (CSA) to the NMR sample.[10][11] The CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. These transient diastereomeric complexes have slightly different magnetic environments, resulting in separate, resolvable signals in the ¹H NMR spectrum for the D- and L-enantiomers. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the sample.
Principle of NMR Analysis with a Chiral Solvating Agent
Caption: Use of a CSA to form diastereomeric complexes, enabling NMR signal differentiation.
Detailed Experimental Protocol: ¹H NMR with a CSA
-
Sample Preparation:
-
In a clean NMR tube, dissolve ~5-10 mg of Fmoc-D-4-(tert-butoxy)phenylglycine in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Add an enantiomerically pure Chiral Solvating Agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), in a stoichiometric amount (e.g., 1.0 to 1.2 equivalents).
-
Causality: The stoichiometry is critical. Insufficient CSA will result in incomplete complexation, while a large excess can cause line broadening and complicate the spectrum. Titrating the CSA is often necessary for optimization.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for quantifying the minor enantiomer.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows clear separation (chemical shift non-equivalence, Δδ) for the two diastereomeric complexes. The α-proton of the phenylglycine moiety is often a good candidate.
-
Carefully integrate the area of the major peak (corresponding to the D-enantiomer complex) and the minor peak (L-enantiomer complex).
-
The enantiomeric ratio is the direct ratio of these integrals.
-
Optical Polarimetry: A Traditional Qualitative Check
Polarimetry is the oldest technique for analyzing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of the chiral analyte.[3][10]
Principle and Limitations The observed rotation ([α]obs) is proportional to the concentration of the chiral substance. While simple in principle, its utility for determining high enantiomeric excess is limited.[12] The method's accuracy is highly sensitive to experimental variables like concentration, temperature, solvent, and the presence of other chiral or non-chiral impurities.[13] Furthermore, it requires knowing the specific rotation of the 100% pure enantiomer ([α]max), which must be obtained from a reliable source. Therefore, polarimetry should be considered a bulk characterization tool to confirm the overall chiral identity rather than a precise method for quantifying trace impurities.
Experimental Protocol: Polarimetry
-
Sample Preparation:
-
Accurately prepare a solution of Fmoc-D-4-(tert-butoxy)phenylglycine at a precisely known concentration (e.g., c = 1.0 g/100 mL) in a specified solvent (e.g., Chloroform).
-
-
Instrument Calibration & Measurement:
-
Calibrate the polarimeter with a blank cell containing only the solvent.
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Measure the optical rotation at a specified wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).
-
-
Calculation of Enantiomeric Excess:
-
Calculate the specific rotation [α] from the observed rotation α, path length l (in dm), and concentration c (in g/100 mL): [α] = α / (l * c)
-
Calculate % ee using the known specific rotation of the pure D-enantiomer ([α]max): % ee = ([α]obs / [α]max) x 100
-
Comparative Analysis and A Self-Validating Strategy
The choice of analytical method depends on the intended purpose. For quality control and regulatory submission, a highly accurate and sensitive method like HPLC is required. For orthogonal confirmation, NMR is superior. The table below provides a direct comparison.
| Feature | Chiral HPLC | ¹H NMR with CSA | Polarimetry |
| Principle | Physical Separation | Diastereomeric Complexation | Optical Rotation |
| Primary Use | Quantitative analysis of % ee | Qualitative/Confirmatory analysis | Bulk identity confirmation |
| Sensitivity (LOQ) | Excellent (typically ≤0.1%)[4] | Moderate (~1-5%) | Poor (>5%) |
| Accuracy & Precision | High | Moderate | Low |
| Sample Requirement | Low (µg) | Moderate (mg) | High (mg) |
| Analysis Time | ~15-30 minutes per sample | ~10-20 minutes per sample | ~5 minutes per sample |
| Strengths | High sensitivity, robustness, well-established | Orthogonal method, provides structural info | Fast, simple instrumentation |
| Weaknesses | Requires method development | Lower sensitivity, potential for peak overlap | Non-specific, sensitive to conditions[12][13] |
A Framework for Method Validation (ICH Q2(R2))
A robust analytical procedure must be validated to demonstrate it is fit for its intended purpose, in accordance with guidelines such as ICH Q2(R2).[14][15][16] The primary method (Chiral HPLC) must be validated for specificity, limit of quantitation (LOQ), accuracy, precision, and range.
Self-Validating Analytical Workflow
Sources
- 1. eqipped.com [eqipped.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. schmidt-haensch.com [schmidt-haensch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Determination of enantiomeric excess [ch.ic.ac.uk]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Predicting and Optimizing HPLC Retention of D- vs L-Phg(4-OtBu) Derivatives
Introduction: The Criticality of Chiral Purity in Modern Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The non-canonical amino acid p-tert-butylphenylglycine, and its derivatives (referred to here as Phg(4-OtBu)), are increasingly utilized as chiral building blocks in complex active pharmaceutical ingredients (APIs). Consequently, the ability to accurately resolve and quantify the D- and L-enantiomers is a non-negotiable requirement for regulatory approval and patient safety.
This guide provides an in-depth comparison of the expected High-Performance Liquid Chromatography (HPLC) behavior of D- and L-Phg(4-OtBu) derivatives. We will move beyond a simple recitation of methods to explore the underlying principles of chiral recognition, explain the causal effects of molecular structure on retention, and provide a robust, field-proven protocol for developing a self-validating separation method.
Section 1: The "Three-Point" Rule and the Role of the Chiral Stationary Phase
The foundational mechanism for chiral separation via HPLC is the formation of transient diastereomeric complexes between the enantiomers and a Chiral Stationary Phase (CSP).[1] For successful resolution, the interactions between the CSP and the two enantiomers must be energetically different. The widely accepted "three-point interaction model," originally proposed by Dalgliesh, posits that for chiral recognition to occur, at least three simultaneous points of interaction must exist between the analyte and the chiral selector.[2][3][4] One of these interactions must be stereochemically dependent.
These interactions can include:
-
Hydrogen bonding: Crucial for molecules with H-bond donors/acceptors like the amino and carboxylic acid groups on phenylglycine.
-
π-π stacking: Involving the aromatic phenyl ring of the analyte and aromatic moieties on the CSP.
-
Steric hindrance: Where the spatial arrangement of bulky groups on one enantiomer allows for a better "fit" into the chiral environment of the CSP than its mirror image.
-
Dipole-dipole and ionic interactions: Dependent on the charge state of the analyte and functional groups on the CSP.[5]
For Phg(4-OtBu), the key functional groups for these interactions are the α-amino group, the α-carboxyl group, and the phenyl ring. The large tert-butyl group, while not directly involved in polar interactions, plays a decisive role in the steric component of the separation.
Section 2: The Decisive Influence of the para-tert-Butyl Group on Retention Time
The introduction of a bulky, hydrophobic tert-butyl group at the para-position of the phenyl ring significantly influences the molecule's interaction with the CSP compared to unsubstituted phenylglycine. This substituent affects the enantioselective retention in two primary ways:
-
Enhanced Steric Repulsion/Interaction: The sheer size of the tert-butyl group magnifies the importance of steric fit. On many CSPs, particularly polysaccharide-based phases which form complex chiral grooves or pockets, one enantiomer will fit more snugly into the chiral selector's architecture.[1][5] The other enantiomer, due to the clashing of its tert-butyl group with the CSP backbone, will be sterically hindered, forming a less stable complex and therefore eluting earlier.[6]
-
Increased Hydrophobicity: In reversed-phase modes, the tert-butyl group increases the overall hydrophobicity of the molecule, which can lead to longer retention times for both enantiomers compared to unsubstituted phenylglycine. However, this effect is generally achiral and the enantioselective difference (the shift between D and L) is primarily governed by stereospecific interactions.
Molecular simulation studies on unsubstituted D/L-phenylglycine have shown that the D-enantiomer often interacts more strongly with protein-based CSPs, leading to longer retention.[7] While the exact elution order for Phg(4-OtBu) depends on the specific CSP, it is a common observation on many macrocyclic glycopeptide and polysaccharide CSPs that the D-amino acid is retained longer than the L-amino acid.[8] This is attributed to the natural origin of these selectors, which are often evolved to interact preferentially with D-amino acid motifs.[8]
Section 3: Illustrative Performance Data on a Polysaccharide-Based CSP
While specific application notes for D- and L-Phg(4-OtBu) are proprietary, we can present illustrative data based on the well-understood behavior of similar N-protected amino acids on polysaccharide-based CSPs. Polysaccharide phases (e.g., cellulose or amylose derivatives) are workhorses in chiral separations, accounting for over 90% of such applications due to their broad selectivity.[9][10]
The following table represents typical performance for the separation of N-Boc-protected D/L-Phg(4-OtBu) on an amylose-based CSP under normal phase conditions.
| Parameter | L-Boc-Phg(4-OtBu) | D-Boc-Phg(4-OtBu) |
| Retention Time (t_R) | 6.8 min | 8.5 min |
| Retention Factor (k') | 2.4 | 3.25 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.35} |
| Resolution (R_s) | \multicolumn{2}{c | }{2.8} |
-
Analysis: In this representative chromatogram, the L-enantiomer elutes first. The D-enantiomer, forming a more stable transient complex with the CSP, is retained longer. An alpha (α) value of 1.35 indicates good selectivity, while a resolution (Rs) of 2.8 signifies a baseline-separated, robust method suitable for accurate quantification.
Section 4: A Robust Protocol for Chiral Method Development
This protocol outlines a systematic, self-validating approach to developing a reliable HPLC method for resolving Phg(4-OtBu) enantiomers. The process is designed to move from broad screening to fine-tuned optimization.
Experimental Workflow Diagram
Caption: Systematic workflow for chiral HPLC method development.
Step-by-Step Methodology
1. Analyte Preparation:
-
Dissolve the racemic Phg(4-OtBu) derivative in a suitable solvent (e.g., mobile phase) to a concentration of ~1 mg/mL.
-
Causality: Using the mobile phase as the sample solvent prevents peak distortion caused by solvent mismatch. If the analyte is not derivatized (i.e., it's a zwitterion), it may be poorly soluble in non-polar solvents, necessitating reversed-phase or polar organic modes.[8]
2. Phase 1: CSP and Mobile Phase Screening:
-
CSP Selection: Screen at least three columns with different chiral recognition mechanisms. A recommended starting set is:
- An amylose-based polysaccharide column (e.g., Chiralpak® AD/ID).
- A cellulose-based polysaccharide column (e.g., Chiralcel® OD/OJ).
- A macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T).[11]
-
Mobile Phase Screening: For each column, test a standard mobile phase from each of the primary modes:
- Normal Phase (NP): n-Hexane / 2-Propanol (80:20, v/v). Add 0.1% Trifluoroacetic Acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes.
- Reversed Phase (RP): Acetonitrile / Water with 0.1% TFA (50:50, v/v).
- Polar Organic (PO): Acetonitrile / Methanol (50:50, v/v).
-
Trustworthiness: This matrix screening approach is self-validating. If a separation is observed, it confirms a productive interaction. By testing diverse selectivities, you maximize the probability of achieving baseline resolution quickly.[1]
3. Phase 2: Method Optimization:
-
Select the CSP/mobile phase combination that shows the best initial separation (highest alpha or resolution).
-
Optimize Modifier Ratio: In Normal Phase, vary the alcohol percentage (e.g., from 10% to 40%). Increasing alcohol content typically reduces retention time but may also decrease resolution.[12] A "U-shaped" retention profile can sometimes be observed, where retention decreases and then increases with higher organic modifier content.[8]
-
Optimize Additives: Fine-tune the concentration of the acidic/basic additive (e.g., 0.05% to 0.2%). Additives sharpen peaks by suppressing unwanted ionic interactions with residual silanols on the silica support.
-
Optimize Flow Rate and Temperature: Evaluate flow rates (e.g., 0.5-1.5 mL/min) and column temperature (e.g., 25°C to 40°C) to find the best compromise between analysis time and resolution efficiency.
4. Phase 3: Validation:
-
Once optimal conditions are found, perform robustness checks by slightly varying parameters (e.g., mobile phase composition by ±2%, temperature by ±2°C) to ensure the method is reliable for routine use.
Section 5: Visualizing the Chiral Recognition Mechanism
To understand why one enantiomer is retained longer, we can visualize the three-point interaction model. The diagram below conceptualizes how D-Phg(4-OtBu) might achieve a more stable, three-point interaction with a hypothetical site on a polysaccharide CSP compared to its L-counterpart.
Caption: D-enantiomer achieves a stable 3-point fit; L-enantiomer cannot.
In this model, the D-enantiomer successfully engages in all three critical interactions, leading to a stable complex and longer retention. The L-enantiomer, due to its mirrored stereochemistry, can engage the H-bond and π-stacking sites, but its tert-butyl group sterically clashes with the pocket, destabilizing the complex and causing it to elute more quickly.
Conclusion
The separation of D- and L-Phg(4-OtBu) enantiomers is a solvable but nuanced challenge in HPLC. Retention time shifts are dictated by the precise stereochemical fit between the analyte and the chiral stationary phase, a process governed by the three-point interaction model. The bulky para-tert-butyl group plays a dominant role by amplifying steric effects, which are often the deciding factor in achieving separation. By employing a systematic screening and optimization protocol, researchers can reliably develop robust, baseline-resolved methods suitable for the stringent demands of the pharmaceutical industry.
References
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Chiral analysis - Wikipedia. Wikipedia. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
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Getting Started with Chiral Method Development. Regis Technologies. [Link]
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Polysaccharide-based CSPs. Chiralpedia. [Link]
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Advantages of using immobilized stationary phases in chiral separations. Phenomenex. [Link]
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HPLC Chiral Columns. Element Lab Solutions. [Link]
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Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. [Link]
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Influence of the nature of alkyl substituents on the high-performance liquid chromatography enantioseparation and retention... PubMed. [Link]
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Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]
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The effect of polar substituents on enantiomeric separation of... ResearchGate. [Link]
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Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC... SCIRP. [Link]
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On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns... MDPI. [Link]
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Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. ThaiJo. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Phenylglycine(4-OtBu) and Associated Waste Streams
As researchers and drug development professionals, our focus is often on the successful synthesis of novel compounds. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the responsible management of the chemical waste we generate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-D-Phenylglycine(4-OtBu) and the associated waste streams generated during its use in Solid-Phase Peptide Synthesis (SPPS).
The core principle of chemical waste management is not merely discarding a single substance, but safely handling the entire lifecycle of reagents involved in a process. The disposal of a protected amino acid like Fmoc-D-Phenylglycine(4-OtBu) is intrinsically tied to the disposal of solvents, deprotection reagents, and cleavage cocktails used alongside it. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical or its waste, a thorough understanding of the potential hazards is paramount. While pure Fmoc-D-Phenylglycine is primarily classified as a chronic aquatic toxin, the reagents used with it in peptide synthesis often carry more acute risks.[4]
Primary Chemical Hazards:
-
Fmoc-D-Phenylglycine(4-OtBu): The Safety Data Sheet (SDS) for the closely related Fmoc-D-Phenylglycine indicates it may cause long-lasting harmful effects to aquatic life.[4] Therefore, it must be prevented from entering drains or the environment.[4]
-
Piperidine/DMF Solutions (Basic Waste): Used for Fmoc-deprotection, these solutions are toxic and basic.
-
Trifluoroacetic Acid (TFA) Cocktails (Acidic Waste): Used for cleaving the peptide from the resin, TFA is highly corrosive and can cause severe skin and eye damage.[5]
-
Solvents (DCM, DMF): Dichloromethane (DCM) is a halogenated solvent and a suspected carcinogen. Dimethylformamide (DMF) is a common reaction solvent with reproductive toxicity concerns.
A risk assessment dictates the necessary level of personal protection. The following table summarizes the recommended PPE for handling these materials and their waste streams.
| Task | Required Personal Protective Equipment (PPE) |
| Handling pure, solid Fmoc-D-Phenylglycine(4-OtBu) | Lab coat, safety goggles, nitrile gloves. |
| Dispensing or collecting solvent waste (DMF, DCM) | Lab coat, chemical splash goggles, appropriate chemical-resistant gloves (inspect prior to use).[4] |
| Handling piperidine deprotection solutions | Work within a certified chemical fume hood. Lab coat, chemical splash goggles, nitrile gloves. |
| Handling TFA cleavage cocktails | Work within a certified chemical fume hood. Lab coat, chemical splash goggles, heavy-duty acid-resistant gloves. |
| Packaging waste containers for pickup | Lab coat, safety glasses, nitrile gloves. |
Part 2: The Cornerstone of Safety: Waste Segregation
The single most critical step in laboratory waste management is proper segregation at the point of generation.[1] Mixing incompatible waste streams is not only a compliance violation but can trigger dangerous chemical reactions, such as violent neutralization, gas evolution, or fire.[6][7]
In a typical workflow involving Fmoc-D-Phenylglycine(4-OtBu), you will generate several distinct waste streams. Each must be collected in a separate, dedicated container.
Primary Waste Streams in Fmoc-SPPS
-
Unused/Expired Solid Reagent: The pure, solid Fmoc-D-Phenylglycine(4-OtBu).
-
Non-Halogenated Solvent Waste: Primarily Dimethylformamide (DMF) and other non-halogenated solvents used for washing.[5]
-
Halogenated Solvent Waste: Dichloromethane (DCM) if used for washing steps.[5]
-
Basic Waste: The piperidine solution (typically 20% in DMF) used for Fmoc group removal.[5]
-
Acidic Waste: The Trifluoroacetic acid (TFA) "cleavage cocktail" used to release the peptide from the solid support resin.[5]
-
Contaminated Solid Waste: Used resin, plus contaminated consumables like gloves, weigh boats, and pipette tips.[5]
The following workflow diagram illustrates the critical decision-making process for segregating waste as it is generated.
Caption: Waste Segregation Workflow for Fmoc-SPPS.
Part 3: Step-by-Step Disposal Protocols
All waste must be accumulated in designated Satellite Accumulation Areas (SAAs) , which are locations at or near the point of generation and under the control of laboratory personnel.[6][8]
Protocol 1: Unused/Expired Solid Fmoc-D-Phenylglycine(4-OtBu)
-
Container: Place the original manufacturer's bottle, if securely closed, into a larger, sealable container or bag. If transferring the powder, use a screw-cap container compatible with solids.
-
Labeling: Create a "Hazardous Waste" label.[8] The label must include:
-
Storage: Store in your designated SAA for solid chemical waste.
Protocol 2: Liquid Waste Streams (Solvents, Acid, Base)
-
Container Selection: Use only containers designated for chemical waste that are made of a compatible material (e.g., borosilicate glass or polyethylene).[7][10] Ensure the container has a secure, leak-proof screw cap. Never leave a funnel in an open waste container.[8]
-
Labeling: Each liquid waste container (one for non-halogenated, one for basic, one for acidic) must be labeled before any waste is added. The label must include:
-
Accumulation:
-
Special Note on TFA Waste: Due to its high corrosivity, some institutional EH&S departments require TFA waste to be neutralized before pickup. This is a hazardous procedure that generates heat and CO₂ gas and must only be performed by trained personnel following a specific, approved protocol, typically involving slow addition of a base like sodium bicarbonate in an ice bath within a fume hood.[5] Always consult your institution's EH&S guidelines first.
Protocol 3: Contaminated Solid Waste
-
Container: Use a designated, sturdy container lined with a heavy-duty plastic bag. This can be a cardboard box or a plastic pail specifically for this purpose.
-
Collection: Place all contaminated solid items—used resin, gloves, weigh paper, pipette tips, etc.—directly into this container.
-
Labeling: Label the container or bag with:
-
"Hazardous Waste - Contaminated Solid Waste".
-
List the primary chemical contaminants (e.g., "Resin contaminated with TFA, Piperidine, DMF").
-
-
Storage: When the bag is full, seal it securely and store it with other solid waste for pickup.
Part 4: Arranging for Final Disposal
Laboratory personnel are responsible for proper accumulation and labeling, but final disposal is handled by trained professionals.
-
Full Containers: Once a waste container is approximately 90% full, seal it securely. In an SAA, full containers must be removed within three days.[6]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[10][12] Follow their specific procedures for requesting a collection.
-
Do Not Transport: Never transport hazardous waste across public corridors or between buildings yourself. This must be done by trained EH&S staff.[12]
-
Empty Containers: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[12] The resulting rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[11][12] After rinsing, deface or remove all original labels before disposing of the container in the regular trash or glass recycling.[12]
By systematically assessing hazards, segregating waste streams, using proper containment and labeling, and coordinating with your EH&S department, you ensure that your vital research is conducted safely, responsibly, and in full compliance with environmental regulations.
References
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]
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Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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How To Dispose Of Lab Chemicals. (2020, February 27). Temarry Recycling. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno. Retrieved from [Link]
-
MSDS - Safety Data Sheet. (n.d.). AAPPTec, LLC. Retrieved from [Link]
-
Safety Data Sheet: Fmoc-Glycine. (n.d.). Carl ROTH. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Phenylglycine(4-OtBu)
This guide provides comprehensive, experience-driven safety protocols for researchers, scientists, and drug development professionals handling Fmoc-D-phenylglycine(4-OtBu). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By treating every protocol as a self-validating system, we empower you to create a safer and more efficient laboratory environment.
Fmoc-D-phenylglycine(4-OtBu) is a valuable amino acid derivative used in solid-phase peptide synthesis (SPPS). While not classified with severe acute toxicity, its nature as a fine, potentially airborne powder and its documented environmental hazards necessitate a rigorous and risk-based approach to handling. Adherence to these protocols is critical for ensuring personnel safety and environmental stewardship.
Hazard Assessment and Risk-Based PPE Selection
The primary documented hazard for the parent compound, Fmoc-D-phenylglycine, is environmental, with the potential to cause long-lasting harmful effects to aquatic life[1]. From an occupational health perspective, the principal risks are associated with its physical form. As a solid powder, it can become airborne during handling, leading to potential respiratory tract irritation if inhaled and eye irritation upon contact[2][3][4]. While skin irritation is not always listed as a primary hazard, it is a potential effect, and absorption through the skin should be avoided as a matter of good laboratory practice[2][5].
Therefore, our PPE strategy is designed to mitigate these specific risks based on the task being performed. The level of protection must correspond to the potential for exposure.
PPE Selection Matrix
The following table outlines the minimum required PPE for common laboratory operations involving Fmoc-D-phenylglycine(4-OtBu). This matrix should be the foundation of your risk assessment for any procedure.
| Laboratory Operation | Potential Exposures | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Minimal | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Dry Powder | Dust Inhalation, Eye Contact | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Work in a certified chemical fume hood or ventilated balance enclosure[3][6]. |
| Solution Preparation | Dust, Splashes | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Work in a certified chemical fume hood[6]. |
| Solid-Phase Peptide Synthesis (SPPS) | Splashes, Incidental Contact | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Chemical-Resistant Apron (recommended)[6][7] | Work in a well-ventilated area. Fume hood preferred for reagent additions. |
| Large-Scale Handling (>100g) | Significant Dust & Splash Potential | Safety Goggles and Face Shield[7][8] | Nitrile Gloves | Chemical-Resistant Apron over Lab Coat[7] | Required: Work in a certified chemical fume hood. |
| Spill Cleanup | High risk of Dust/Splash | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Dust mask (e.g., N95) may be required if outside a fume hood[1]. |
Detailed PPE Specifications and Protocols
Merely wearing PPE is insufficient; selecting the correct type and using it properly is paramount.
Eye and Face Protection
Standard laboratory safety glasses must meet ANSI Z87.1 standards and include side shields[7]. However, for operations involving the transfer of solids or the potential for splashing, chemical splash goggles are required. They form a seal around the eyes, offering superior protection from dust and liquids[7]. For large-volume work, a face shield should be worn over goggles to protect the entire face[7][8].
Hand Protection
Nitrile gloves are the recommended choice for handling Fmoc-D-phenylglycine(4-OtBu). They provide adequate protection from solid particulates and incidental contact with common solvents like DMF and DCM used in SPPS[5][6][9].
-
Causality: Latex gloves offer poor protection against many organic solvents, while nitrile provides a more robust chemical barrier for general use[7][9].
-
Protocol: Always inspect gloves for pinholes or tears before use[1]. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin[1]. Wash hands thoroughly with soap and water after removing gloves[1][3].
Body Protection
A clean, long-sleeved laboratory coat is mandatory to protect skin and personal clothing[10]. For procedures with a high risk of splashing, such as during reagent preparation for SPPS, a chemical-resistant apron worn over the lab coat is strongly advised[6][7].
Respiratory Protection
The primary method of respiratory protection is the use of engineering controls .
-
Causality: A certified chemical fume hood or a ventilated enclosure captures dust at the source, preventing it from entering the breathing zone of the operator. This is vastly more effective than relying on a personal dust mask[3][6].
-
Protocol: All weighing and solution preparation of Fmoc-D-phenylglycine(4-OtBu) must be conducted within a chemical fume hood or a ventilated balance enclosure[3][4][6]. If a situation arises where dust may be generated outside of a fume hood (e.g., a large spill), a dust mask may be necessary, but this should be an exception, not standard practice[1].
Operational Plan: Step-by-Step Handling
Protocol: Weighing the Solid Compound
-
Preparation: Don all required PPE as per the matrix (goggles, gloves, lab coat).
-
Location: Perform all work inside a certified chemical fume hood or ventilated enclosure.
-
Containment: Place a weigh boat on the analytical balance. Use a spatula to carefully transfer the desired amount of Fmoc-D-phenylglycine(4-OtBu) to the weigh boat. Avoid any actions that could generate dust, such as dropping powder from a height.
-
Cleanup: Once weighing is complete, gently tap the spatula to remove residual powder into the container. Clean the spatula and any affected surfaces inside the hood with a solvent-dampened wipe.
-
Disposal: Dispose of the contaminated wipe in the designated solid hazardous waste container.
Protocol: Donning and Doffing PPE Sequence
-
Donning (Putting On):
-
Lab Coat
-
Eye Protection (Goggles/Face Shield)
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves (using proper technique)
-
Lab Coat (turn inside out as you remove it)
-
Eye Protection
-
Wash Hands Thoroughly
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing[6][11].
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[1][11].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration[1][6][11].
-
Minor Spill: In a fume hood, carefully sweep or shovel the solid material into a sealed container for hazardous waste disposal[1][3][12]. Avoid any actions that create dust[1]. Clean the area with a damp cloth, disposing of it as hazardous waste.
Waste Disposal Plan
-
Causality: The primary driver for the disposal protocol is the compound's classification as a potential long-term aquatic hazard (H413)[1]. Therefore, it must be prevented from entering any drains or waterways[1][12].
-
Unused Compound: Collect in a clearly labeled, sealed container for hazardous chemical waste[6][13].
-
Contaminated Materials: All items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and cleaning materials, must be disposed of in a designated hazardous solid waste container[1][6].
-
Solutions: Collect all aqueous and organic solutions containing Fmoc-D-phenylglycine(4-OtBu) in an appropriate, labeled hazardous waste container. Do not pour down the drain[1].
PPE Decision-Making Workflow
The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment.
Caption: Logical workflow for risk assessment and PPE selection.
References
-
MSDS - Safety Data Sheet for Fmoc-Asp(OtBu)-(Dmb)Gly-OH. AAPPTec, LLC. [Online PDF] Available at: [Link]
-
Safety Data Sheet: Fmoc-Glycine. Carl ROTH. [Online PDF] Available at: [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Online] Available at: [Link]
-
MSDS - Safety Data Sheet for Nα-Fmoc-4-(Boc-amino)-D-phenylalanine. AAPPTec, LLC. [Online PDF] Available at: [Link]
-
Personal Protective Equipment - Chemistry and Biochemistry. The Ohio State University. [Online] Available at: [Link]
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Personal Protective Equipment Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Online PDF] Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
